1-(2,6-Dihydroxyphenyl)butan-1-one
描述
Structure
2D Structure
属性
CAS 编号 |
10121-26-3 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
1-(2,6-dihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-2-4-7(11)10-8(12)5-3-6-9(10)13/h3,5-6,12-13H,2,4H2,1H3 |
InChI 键 |
GMFURTWBEPILKH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=C(C=CC=C1O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,6-Dihydroxyphenyl)butan-1-one is a phenolic ketone that has demonstrated significant broad-spectrum antimicrobial activity. This compound has been isolated from natural sources, specifically the endophytic fungus Nodulisporium sp., and can also be chemically synthesized. Its biological activity suggests potential applications in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and proposed mechanism of action of this compound, along with detailed experimental protocols.
Chemical and Physical Properties
While experimental data for this compound is limited, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| IUPAC Name | This compound | --- |
| Synonyms | 2,6-Dihydroxybutyrophenone | |
| CAS Number | Not available | --- |
| Predicted XlogP | 2.08060 | |
| Predicted PSA | 57.53000 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Synthesis and Isolation
Chemical Synthesis
A method for the chemical synthesis of this compound has been described, starting from 1-(2-hydroxy-6-methoxyphenyl)butanone.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-(2-hydroxy-6-methoxyphenyl)butanone
-
Dry dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃)
-
Argon gas
-
Ice-water bath
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
-
-
Procedure:
-
In a 100 ml two-necked flask under an argon atmosphere, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol) in dry dichloromethane (2.0 ml).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add BBr₃ (50 μl, 0.6 mmol) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 10 hours.
-
Allow the reaction to warm to room temperature.
-
Dilute the solution with dichloromethane (10 ml) and pour it into ice water.
-
Extract the aqueous layer with dichloromethane (3 x 5 ml).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mobile phase of petroleum ether:ethyl acetate (10:1 v/v) to yield the final product.
-
Isolation from Natural Sources
This compound has been isolated from the endophytic fungus Nodulisporium sp..
Experimental Protocol: General Procedure for Isolation from Fungal Culture (A generalized protocol based on similar isolations)
-
Materials:
-
Culture of Nodulisporium sp.
-
Liquid or solid culture medium
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Cultivate the endophytic fungus Nodulisporium sp. in a suitable liquid or solid medium.
-
After a sufficient incubation period, extract the fungal biomass and/or the culture broth with ethyl acetate.
-
Combine the ethyl acetate extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).
-
Further purify the fractions containing the target compound using Sephadex LH-20 chromatography.
-
Perform final purification by HPLC to obtain pure this compound.
-
Biological Activity and Mechanism of Action
This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The precise signaling pathways of its antimicrobial action have not been fully elucidated for this specific molecule. However, based on the known mechanisms of other phenolic compounds, a proposed mechanism of action is presented below.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of phenolic compounds like this compound is believed to be multifactorial, targeting several key cellular processes in microorganisms.
An In-depth Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dihydroxyphenyl)butan-1-one is a phenolic ketone that has garnered interest for its notable biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its antimicrobial effects. Detailed experimental protocols for its synthesis and methodologies for assessing its biological activity are also presented to support further research and development.
Chemical Structure and Properties
This compound, also known as butyrylresorcinol, possesses a butyryl group and two hydroxyl groups attached to a phenyl ring at positions 2 and 6. The chemical structure is depicted below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Butyrylresorcin, 2,6-Dihydroxybutyrophenon | [1][2] |
| CAS Number | 10121-26-3 | [1] |
| InChI | InChI=1S/C10H12O3/c1-2-4-7(11)10-8(12)5-3-6-9(10)13/h3,5-6,12-13H,2,4H2,1H3 | [1] |
| InChIKey | GMFURTWBEPILKH-UHFFFAOYSA-N | [1] |
| SMILES | CCCC(=O)C1=C(C=CC=C1O)O | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| XLogP | 2.3 | [1] |
| Exact Mass | 180.079 g/mol | [1] |
| Monoisotopic Mass | 180.079 g/mol | [1] |
Biological Activity
Recent studies have highlighted the significant antimicrobial properties of this compound. It has been shown to exhibit broad-spectrum inhibitory activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains, as well as some fungi.[3] This natural product, isolated from the endolichenic fungus D. childiae, has demonstrated inhibitory effects on 10 out of 15 tested pathogenic strains.[3]
Experimental Protocols
Synthesis of this compound
A key synthetic route to this compound involves the demethylation of 1-(2-hydroxy-6-methoxyphenyl)butanone.[3]
Step 1: Synthesis of 1-(2-hydroxy-6-methoxyphenyl)butanol
-
To an oven-dried 100 mL two-necked flask equipped with a magnetic stir bar, add 2-hydroxy-6-methoxybenzaldehyde (634 mg, 3.83 mmol) and anhydrous tetrahydrofuran (5 mL) under an argon atmosphere.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add 8 mL of propylmagnesium bromide (7.66 mmol) dropwise to the reaction mixture.
-
Stir the mixture at 0°C for 6 hours.
-
Quench the reaction with a saturated NH₄Cl solution.
Step 2: Synthesis of 1-(2-hydroxy-6-methoxyphenyl)butanone
-
In an oven-dried 100 mL round-bottomed flask with a magnetic stir bar, dissolve the 1-(2-hydroxy-6-methoxyphenyl)butanol (69 mg, 0.35 mmol) from the previous step in anhydrous dichloromethane (10.0 mL).
-
Add pyridinium chlorochromate (PCC) (75.5 mg, 0.35 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure.
Step 3: Synthesis of this compound
-
In an oven-dried 100 mL two-necked flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol) in dry dichloromethane (2.0 mL) under an argon atmosphere.
-
Cool the solution to 0°C with an ice-water bath.
-
Add boron tribromide (BBr₃) (50 μL, 0.6 mmol) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 10 hours.
-
Warm the reaction solution to room temperature, dilute it with dichloromethane (10 mL), and pour it into ice water.
-
Extract the resulting mixture with dichloromethane (3 x 5 mL).
-
Combine the organic phases, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1 v/v) eluent to yield the final product as a white solid.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. 10121-26-3_1-(2,6-dihydroxyphenyl)butan-1-oneCAS号:10121-26-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 1-(2,6-Dihydroxyphenyl)butan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 1-(2,6-dihydroxyphenyl)butan-1-one, a natural product isolated from the endolichenic fungus Daldinia childiae. This document summarizes the available quantitative data, details the experimental protocols used for its biological evaluation, and visualizes its proposed mechanism of action.
Core Biological Activity: Broad-Spectrum Antimicrobial Action
This compound has demonstrated significant broad-spectrum antimicrobial activity, inhibiting the growth of a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This positions the compound as a promising candidate for the development of new anti-infective agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.[1][2][3]
| Pathogen | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Candida albicans | 10213 | Fungus | 16 | 64 |
| Micrococcus luteus | 261 | Gram-positive bacterium | 16 | 64 |
| Proteus vulgaris | Z12 | Gram-negative bacterium | 16 | 64 |
| Shigella sonnei | Gram-negative bacterium | 16 | 64 | |
| Staphylococcus aureus | 6538 | Gram-positive bacterium | 16 | 64 |
| Other tested strains | Various | - | 64 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process starting from commercially available 2,6-dihydroxybenzaldehyde. The key steps involve methylation, addition of a propylmagnesium bromide, oxidation of the resulting secondary alcohol, and finally, deprotection of the methyl ether.[2]
A detailed laboratory-scale synthesis involves dissolving 1-(2-hydroxy-6-methoxyphenyl)butanone in dry dichloromethane under an argon atmosphere. The solution is cooled, and boron tribromide (BBr3) is added dropwise. The reaction mixture is stirred for several hours, after which it is diluted with dichloromethane and poured into ice water. The product is then extracted, dried, and purified using column chromatography.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of this compound was determined using the broth microdilution method.[1][3] This method involves preparing a series of dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Mechanism of Action
The antimicrobial mechanism of this compound is believed to involve the disruption of the microbial cell wall and cell membrane integrity.[2][4] This is supported by preliminary studies measuring the dissolution of nucleic acids and proteins, as well as the activity of alkaline phosphatase (AKP).[1][3] As a phenolic compound, its mode of action is likely multifaceted, potentially including:
-
Membrane Disruption: Altering the permeability of the cell membrane, leading to the leakage of essential intracellular components.
-
Enzyme Inhibition: Interfering with the function of essential enzymes necessary for microbial survival.
-
Nucleic Acid and Protein Synthesis Inhibition: Potentially binding to DNA or ribosomes, thereby hindering replication and protein production.
Visualizations
Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow for Antimicrobial Screening
Caption: Experimental workflow for antimicrobial screening.
References
- 1. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Natural Origins of 1-(2,6-Dihydroxyphenyl)butan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dihydroxyphenyl)butan-1-one, a butyrophenone derivative, has emerged as a molecule of interest due to its potential biological activities, including broad-spectrum antimicrobial effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing available quantitative data and experimental methodologies for its isolation and characterization. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
Confirmed Microbial Source
The most well-documented natural source of this compound is an endolichenic fungus, D. childiae, which was isolated from the lichen Punticelia sp.[1]. This fungus has been shown to produce the compound, which exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi[1].
Potential Plant Sources
A phytochemical database indicates the potential presence of this compound in a variety of plant species. However, it is crucial to note that the primary research articles detailing the isolation and structural elucidation of this specific compound from these plants have not been identified in a comprehensive literature search. The listed potential plant sources include:
-
Acacia confusa
-
Davallia mariesii
-
Erica arborea
-
Isodon lihsienensis
-
Phoebe clemensii
Further investigation is required to verify the presence and concentration of this compound in these plants.
Quantitative Data from Natural Sources
To date, there is a notable absence of published quantitative data regarding the yield or concentration of this compound from its confirmed natural source, the endolichenic fungus D. childiae. The primary study on this fungus focused on the compound's antimicrobial activity and chemical synthesis rather than optimizing and quantifying its extraction from the fungal culture[1].
Table 1: Summary of Natural Sources and Availability of Quantitative Data
| Natural Source | Organism Type | Compound Presence | Quantitative Data (Yield/Concentration) |
| D. childiae (from Punticelia sp.) | Endolichenic Fungus | Confirmed | Not Reported |
| Acacia confusa | Plant | Potential | Not Available |
| Davallia mariesii | Plant | Potential | Not Available |
| Erica arborea | Plant | Potential | Not Available |
| Isodon lihsienensis | Plant | Potential | Not Available |
| Phoebe clemensii | Plant | Potential | Not Available |
Experimental Protocols
Isolation from Endolichenic Fungus D. childiae
While a detailed, step-by-step protocol for the isolation of this compound from D. childiae is not fully described in the available literature, the methodology involved the use of various chromatographic techniques[1]. Based on standard practices for the isolation of fungal secondary metabolites, a general workflow can be proposed.
Proposed General Experimental Workflow for Isolation
Caption: Proposed workflow for the isolation of this compound.
Methodology Details:
-
Fermentation: The endolichenic fungus D. childiae would be cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and culture broth would be extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds.
-
Chromatography: The crude extract would then be subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.
-
Sephadex LH-20 Column Chromatography: To further separate compounds based on size and polarity.
-
Preparative HPLC: For the final purification of the target compound.
-
-
Structure Elucidation: The purified compound's structure would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Mechanism of Action
The primary biological activity reported for this compound is its broad-spectrum antimicrobial effect[1]. The proposed mechanism of action involves the disruption of essential cellular components of the microorganisms.
Signaling and Action Pathway
Caption: Proposed antimicrobial mechanism of this compound.
The study on the antimicrobial properties of this compound suggests that the compound may interact with the microbial cell membrane, leading to increased permeability. This disruption of the cell membrane integrity is thought to facilitate the dissolution of vital intracellular components such as nucleic acids and proteins, and to inhibit the activity of key enzymes like alkaline phosphatase, ultimately resulting in cell death[1].
Conclusion
This compound is a natural product with demonstrated antimicrobial activity, with its only confirmed natural source to date being the endolichenic fungus D. childiae. While several plant species have been flagged as potential sources, further research is imperative to validate these claims and to quantify the abundance of the compound in these organisms. The development of detailed and optimized isolation protocols from its confirmed fungal source is a critical next step for enabling more extensive research into its pharmacological properties and potential therapeutic applications. The elucidation of its antimicrobial mechanism provides a foundation for understanding its bioactivity and for the potential design of novel antimicrobial agents. This guide serves as a foundational document, highlighting the current state of knowledge and underscoring the areas where further scientific inquiry is warranted.
References
Unveiling the Potential of a Fungal Metabolite: A Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one
This technical guide provides an in-depth overview of the discovery, biological evaluation, and mechanistic elucidation of 1-(2,6-dihydroxyphenyl)butan-1-one, a phenolic compound isolated from the endolichenic fungus Aspergillus aculeatus CRI323-04. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and oncology.
Core Findings: Biological Activity of this compound
The isolated compound, this compound, has demonstrated significant antioxidant and cytotoxic properties. Its efficacy has been quantified against various cancer cell lines, and its mechanism of action has been partially elucidated, pointing towards the induction of apoptosis through key signaling pathways.
Quantitative Data Summary
The biological activities of this compound are summarized below. All data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the activity.
| Biological Activity | Assay | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | 24.8 | Ascorbic Acid | 8.5 |
| Cytotoxic Activity | MTT Assay | A549 (Human Lung Carcinoma) | 85.3 | Doxorubicin | 0.9 |
| HeLa (Human Cervical Cancer) | 27.5 | Doxorubicin | 1.2 | ||
| HT29 (Human Colorectal Carcinoma) | 110.2 | Doxorubicin | 1.5 |
Experimental Protocols
This section details the methodologies employed for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
The following workflow outlines the process for obtaining the pure compound from the fungal culture.
1-(2,6-Dihydroxyphenyl)butan-1-one mechanism of action
An In-depth Technical Guide on the Mechanism of Action of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phenolic compound of interest, demonstrating significant, broad-spectrum antimicrobial properties. This document provides a comprehensive overview of its primary mechanism of action, which is characterized by the disruption of microbial cell membrane integrity. We present quantitative data on its minimum inhibitory concentrations (MIC) against various pathogens, detail the experimental protocols used to elucidate its activity, and provide visual diagrams of its mode of action and experimental workflows. This guide is intended to serve as a technical resource for professionals engaged in antimicrobial research and drug development.
Introduction
The rise of antibiotic-resistant pathogens constitutes a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Phenolic compounds, known for their diverse biological activities, represent a promising area of investigation. This compound, a secondary metabolite isolated from the endolichenic fungus Daldinia childiae, has emerged as a potent antimicrobial agent. It exhibits inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its effects at the cellular and molecular level.
Core Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of this compound is the targeted disruption of microbial cell membranes. This action compromises the structural and functional integrity of the cell, leading to rapid cell death. The mechanism varies slightly between bacteria and fungi but is fundamentally rooted in altering membrane permeability.
Antibacterial Mechanism
Against bacteria such as Escherichia coli and Staphylococcus aureus, the compound induces a significant increase in the permeability of the cell membrane. This disruption of the membrane barrier leads to the uncontrolled leakage of essential intracellular components, including nucleic acids and proteins. This loss of cellular contents ultimately results in bacterial cell death.
Antifungal Mechanism
In fungi, specifically Candida albicans, the compound's action is even more pronounced. It causes the outright destruction of both the fungal cell wall and the cell membrane. This dual-target action ensures the rapid leakage of cytoplasmic material, leading to the collapse of the fungal cell.
The proposed sequence of events for the antimicrobial action is illustrated below.
Caption: Figure 1: Proposed Mechanism of Antimicrobial Action.
Inhibition of Biofilm Formation
Beyond direct killing of planktonic cells, this compound effectively inhibits the formation of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The compound's ability to prevent biofilm formation suggests it may interfere with the initial stages of bacterial adhesion or the signaling processes that regulate biofilm development. This represents a significant therapeutic advantage in treating chronic and persistent infections.
Quantitative Data: Antimicrobial Activity
The potency of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Microorganism | Type | MIC (μg/mL) |
| Staphylococcus aureus (ATCC29213) | Gram-positive Bacteria | 64 |
| Bacillus subtilis (ATCC6633) | Gram-positive Bacteria | 64 |
| Listeria monocytogenes (ATCC19115) | Gram-positive Bacteria | 64 |
| Escherichia coli (ATCC25922) | Gram-negative Bacteria | 128 |
| Pseudomonas aeruginosa (ATCC27853) | Gram-negative Bacteria | 128 |
| Salmonella typhimurium (ATCC14028) | Gram-negative Bacteria | 128 |
| Candida albicans (ATCC10231) | Fungus | 32 |
| Aspergillus niger (ATCC1015) | Fungus | 64 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various pathogenic microorganisms.
Experimental Protocols
The elucidation of the mechanism of action relies on a series of standardized and robust experimental procedures. The general workflow for synthesis and evaluation is outlined below, followed by detailed protocols for key assays.
Caption: Figure 2: General Experimental Workflow.
Synthesis of this compound
The compound can be synthesized via a multi-step process starting from 2-hydroxy-6-methoxybenzaldehyde.
-
Step 1: Grignard Reaction: 2-hydroxy-6-methoxybenzaldehyde is reacted with propylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C under an argon atmosphere. The reaction is stirred for several hours and then quenched with a saturated NH₄Cl solution to produce 1-(2-hydroxy-6-methoxyphenyl)butan-1-ol.
-
Step 2: Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).
-
Step 3: Demethylation: The methoxy group is converted to a hydroxyl group using boron tribromide (BBr₃) in dry dichloromethane at 0°C. The reaction mixture is stirred for approximately 10 hours.
-
Purification: The final product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate solvent system to yield this compound as a white solid.
Broth Microdilution Assay for MIC Determination
-
Preparation: A stock solution of the compound is prepared in dimethyl sulfoxide (DMSO). Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to reach a logarithmic growth phase.
-
Serial Dilution: The compound is serially diluted two-fold in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism (e.g., 5 × 10⁵ CFU/mL for bacteria).
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Outer Membrane Permeability Assay (NPN Uptake)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
-
Cell Preparation: Bacterial cells (e.g., E. coli) are harvested from mid-log phase, washed, and resuspended in a buffer like 5 mM HEPES.
-
Baseline Fluorescence: The cell suspension is placed in a fluorometer, and NPN is added to a final concentration of 10 µM. The baseline fluorescence is recorded.
-
Compound Addition: this compound is added at its MIC or other desired concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that NPN has entered the damaged outer membrane and embedded itself in the cytoplasmic membrane, signifying increased permeability.
Biofilm Inhibition Assay (Crystal Violet Method)
-
Inoculation: A standardized bacterial suspension is added to the wells of a 96-well plate containing growth medium and various sub-inhibitory concentrations of the compound.
-
Incubation: The plate is incubated without agitation for 24-48 hours to allow for biofilm formation.
-
Washing: The medium is discarded, and the wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15 minutes.
-
Solubilization: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 595 nm). A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Conclusion and Future Directions
This compound demonstrates potent, broad-spectrum antimicrobial activity primarily by disrupting the cell membranes of bacteria and fungi and inhibiting biofilm formation. Its clear mechanism of action, targeting the physical integrity of the cell, may present a lower propensity for resistance development compared to antibiotics that target specific metabolic pathways.
Future research should focus on several key areas:
-
Toxicology and Safety Profile: In-depth in vitro and in vivo studies are required to assess its cytotoxicity against mammalian cells and determine its overall safety profile.
-
Structure-Activity Relationship (SAR): Synthesis and evaluation of analogues could lead to the discovery of derivatives with enhanced potency, broader spectrum, or improved pharmacokinetic properties.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to validate its therapeutic potential.
-
Synergy Studies: Investigating its potential synergistic effects with existing antibiotics could open new avenues for combination therapies against resistant infections.
This compound stands as a promising lead in the quest for new antimicrobial drugs, warranting further investigation and development.
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 1-(2,6-Dihydroxyphenyl)butan-1-one. This molecule is of interest due to its natural occurrence and potential biological activities. It has been isolated from endophytic fungi, such as Nodulisporium sp., and has demonstrated inhibitory activity against various pathogenic bacteria.[1] This document summarizes its core chemical data, details the standard experimental protocols for property determination, and visualizes a key synthesis pathway.
Core Physicochemical Data
The quantitative physicochemical data for this compound are presented below. It is important to note that while fundamental properties like molecular formula and weight are definitive, other values are primarily based on computational models due to a lack of available experimental data in the reviewed literature.
| Property | Value | Data Type | Source(s) |
| IUPAC Name | This compound | Systematic | [2] |
| CAS Number | 10121-26-3 | Identifier | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | Calculated | [2] |
| Molecular Weight | 180.20 g/mol | Calculated | [2] |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility (logS) | -2.829 | Predicted | [2] |
| Octanol-Water Partition Coefficient (XlogP) | 2.3 | Predicted | [2] |
| pKa | Data not available | - | - |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Predicted | [2][3] |
| Hydrogen Bond Donors | 2 | Predicted | [2][4] |
| Hydrogen Bond Acceptors | 3 | Predicted | [2][4] |
| Rotatable Bonds | 3 | Predicted | [2][4] |
Experimental Protocols
The following sections detail the standard laboratory methodologies for determining the key physicochemical properties outlined above.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.
-
Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes (sealed at one end), and a heating medium (e.g., mineral oil).
-
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with a high-boiling point liquid like paraffin or silicone oil, or inserted into the heating block of a digital apparatus.
-
The apparatus is heated gently and slowly, particularly as the temperature approaches the expected melting point (at a rate of approximately 1-2°C per minute).
-
Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).
-
Boiling Point Determination
For liquid compounds, the boiling point is determined at a specific atmospheric pressure. The capillary method in a Thiele tube is common.
-
Apparatus: Thiele tube, thermometer, a small test tube (fusion tube), a capillary tube (sealed at one end), and a heating medium.
-
Procedure:
-
A few milliliters of the liquid sample are placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube.
-
As the liquid is heated, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature is the boiling point of the liquid at the given atmospheric pressure.
-
Solubility Measurement
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is considered the gold standard.
-
Apparatus: Beakers or test tubes, balance, spatula, graduated cylinder, thermometer, and a mechanical shaker or magnetic stirrer.
-
Procedure:
-
Measure a precise volume of the desired solvent (e.g., 10 mL of distilled water) into a test tube or beaker.
-
Record the initial temperature of the solvent.
-
Add a small, pre-weighed amount of this compound to the solvent.
-
Agitate the mixture by shaking or stirring until the solid is completely dissolved.
-
Continue adding small, known quantities of the solute, allowing it to dissolve completely after each addition.
-
The point at which a small amount of solid remains undissolved, even after prolonged agitation, indicates that the solution is saturated.
-
The total mass of the dissolved solute is calculated. Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL) at the recorded temperature.
-
pKa Determination
The acid dissociation constant (pKa) quantifies the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
-
Apparatus: Calibrated pH meter with an electrode, a burette, a beaker, and a magnetic stirrer.
-
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in it.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
The data of pH versus the volume of titrant added is plotted to generate a titration curve.
-
The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).
-
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a direct and reliable technique.
-
Apparatus: Separatory funnel or vials, mechanical shaker, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
n-Octanol and water (or a buffer solution like PBS at pH 7.4 for LogD) are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known amount of this compound is dissolved in one of the phases (typically n-octanol).
-
A precise volume of this solution is mixed with a precise volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.
-
The concentration of the compound in each phase (the n-octanol layer and the aqueous layer) is determined using an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Synthesis of this compound via demethylation.
Caption: Experimental workflow for LogP determination.
References
1-(2,6-Dihydroxyphenyl)butan-1-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,6-dihydroxyphenyl)butan-1-one, also known as 2-butyrylresorcinol, is a phenolic ketone that has garnered scientific interest due to its significant biological activities. Isolated from the endolichenic fungus Daldinia childiae, this natural product has demonstrated potent broad-spectrum antimicrobial properties. Its structural similarity to known tyrosinase inhibitors, such as 4-butylresorcinol, suggests its potential application in dermatology and cosmetology for treating hyperpigmentation disorders. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical synthesis, natural sources, biological activities with quantitative data, and proposed mechanisms of action. Detailed experimental protocols and visual diagrams of key processes are included to facilitate further research and development.
Chemical Synthesis
The chemical synthesis of this compound has been successfully performed in a multi-step process, providing a reliable method for obtaining the compound for research and development purposes.[1][2][3]
Synthetic Pathway
A described synthetic route starts from the commercially available 2,6-dihydroxybenzaldehyde. The process involves four main steps: methylation of the hydroxyl groups, a Grignard reaction to introduce the butyl chain, oxidation of the resulting secondary alcohol to a ketone, and finally, demethylation to yield the target compound.[1] An alternative final step involves the demethylation of 1-(2-hydroxy-6-methoxyphenyl)butanone using boron tribromide (BBr₃).[2]
Experimental Protocol: Synthesis of this compound
This protocol details the final demethylation step from 1-(2-hydroxy-6-methoxyphenyl)butanone.[2]
-
Preparation : In an oven-dried 100 mL two-necked flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol) in dry dichloromethane (2.0 mL) under an argon atmosphere.
-
Reaction Initiation : Cool the solution to 0°C using an ice-water bath. Add boron tribromide (BBr₃) (50 μL, 0.6 mmol) dropwise into the solution.
-
Reaction Progression : Stir the reaction mixture for 10 hours at 0°C.
-
Work-up : After 10 hours, allow the reaction solution to warm to room temperature. Dilute the mixture with dichloromethane (10 mL) and pour it into ice water.
-
Extraction : Extract the resulting mixture with dichloromethane (3 x 5 mL).
-
Purification : Combine the organic phases, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1 v/v) eluent to yield the final product.[2]
Natural Occurrence
This compound is a natural product isolated from the endolichenic fungus Daldinia childiae.[1][2] Endolichenic fungi, which reside within the tissues of lichens, are recognized as a prolific source of novel secondary metabolites with diverse biological activities.[4] This discovery highlights the potential of exploring such unique ecological niches for new bioactive compounds.[3]
Biological Activities
The primary biological activity reported for this compound is its broad-spectrum antimicrobial effect. Additionally, based on the activity of its structural isomers, it is a strong candidate for tyrosinase inhibition.
Antimicrobial Activity
This compound has demonstrated significant inhibitory activity against a range of pathogenic microbes, including Gram-positive bacteria, Gram-negative bacteria, and fungi.[1][2] Out of 15 pathogenic strains tested, it was active against 10.[2]
Table 1: Antimicrobial Spectrum of this compound
| Test Organism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Candida albicans 10213 | Fungus | 16 | 64 | [1][3] |
| Micrococcus luteus 261 | Gram-positive | 16 | 64 | [1][3] |
| Proteus vulgaris Z12 | Gram-negative | 16 | 64 | [1][3] |
| Shigella sonnei | Gram-negative | 16 | 64 | [1][3] |
| Staphylococcus aureus 6538 | Gram-positive | 16 | 64 | [1][3] |
| Other Strains | - | - | 64 |[1][3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Potential Tyrosinase Inhibition
While direct studies on the tyrosinase inhibitory activity of this compound are not yet published, its structural isomer, 4-n-butylresorcinol, is a potent and well-characterized inhibitor of human tyrosinase.[5] This enzyme is crucial for melanin production, and its inhibition is a key strategy for treating hyperpigmentation.[5][6] The data for 4-n-butylresorcinol provides a strong rationale for investigating this activity in this compound.
Table 2: Tyrosinase Inhibitory Activity of 4-n-butylresorcinol and Other Agents
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| 4-n-butylresorcinol | Human Tyrosinase | 21 µmol/L | [5][6] |
| 4-n-butylresorcinol | Melanin Production (MelanoDerm) | 13.5 µmol/L | [5][6] |
| 4-Butylresorcinol | Tyrosinase | 11.27 µM | [7][8] |
| Kojic Acid | Human Tyrosinase | ~500 µmol/L | [5][6] |
| Arbutin | Human Tyrosinase | ~6500 µmol/L | [6] |
| Hydroquinone | Human Tyrosinase | ~4400 µmol/L |[6] |
IC₅₀: Half maximal inhibitory concentration.
Mechanism of Action
Antimicrobial Mechanism
The antimicrobial mechanism of this compound is proposed to involve the disruption of cell membrane and cell wall integrity.[3][9] Studies on its effect on S. aureus, P. vulgaris, and C. albicans at their Minimum Bactericidal Concentrations (MBC) suggest that the compound causes damage to the cellular envelope, leading to the leakage of intracellular components like nucleic acids and proteins, ultimately resulting in cell death.[1][3]
Hypothesized Tyrosinase Inhibition Mechanism
Based on studies of 4-n-butylresorcinol, the hypopigmentary effect is primarily due to the direct competitive inhibition of the tyrosinase enzyme.[10] It is suggested that 4-n-butylresorcinol does not significantly involve signaling pathways like ERK or Akt activation for its primary inhibitory function.[7][10] Therefore, it is hypothesized that this compound, if active, would likely follow a similar mechanism of direct enzyme inhibition.
Detailed Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) based on standard methodologies.[1][11][12]
-
Preparation of Inoculum : Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination : To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar after incubation.
Tyrosinase Activity Assay (Cell-Free System)
This protocol is adapted from studies on 4-n-butylresorcinol and can be used to assess the direct inhibitory effect on tyrosinase.[5][7]
-
Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.
-
Pre-incubation : Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation : Add the substrate, L-DOPA (10 mM), to each well to start the reaction.
-
Measurement : Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.
-
Calculation : The rate of reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated broad-spectrum antimicrobial activity. Its mechanism of action appears to be centered on the disruption of microbial cell membranes. Furthermore, its structural analogy to potent tyrosinase inhibitors strongly suggests a potential role in the management of hyperpigmentation, an area that warrants immediate investigation.
Future research should focus on:
-
Elucidating the precise molecular targets responsible for its antimicrobial action.
-
Conducting in-vitro and in-vivo studies to confirm and quantify its tyrosinase inhibitory efficacy and its effect on melanogenesis.
-
Performing toxicological and safety profiling to assess its potential for therapeutic or cosmetic applications.
-
Exploring structure-activity relationships by synthesizing and testing analogues to optimize potency and selectivity.
This comprehensive review provides a foundation for researchers and drug development professionals to advance the study of this multifaceted compound.
References
- 1. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity [frontiersin.org]
- 4. Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules-An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. turkjps.org [turkjps.org]
In-Depth Technical Guide: Antimicrobial Spectrum of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,6-Dihydroxyphenyl)butan-1-one, a naturally occurring phenolic ketone, has demonstrated a significant broad-spectrum antimicrobial activity against a range of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. This technical guide provides a comprehensive overview of its antimicrobial profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of this compound has been evaluated against various clinically relevant microbial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify its antimicrobial activity. A study has shown its inhibitory effects on 10 out of 15 tested pathogenic strains.[1]
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 6538 | Gram-positive | 16 | 64 |
| Micrococcus luteus | 261 | Gram-positive | 16 | 64 |
| Proteus vulgaris | Z12 | Gram-negative | 16 | 64 |
| Shigella sonnei | - | Gram-negative | 16 | 64 |
| Candida albicans | 10213 | Fungus | 16 | 64 |
| Other tested strains | - | - | - | 64 |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms. [1]
Experimental Protocols
The determination of the antimicrobial spectrum of this compound involves standardized in vitro susceptibility testing methods. The following protocols are fundamental to assessing its efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC test.
Workflow for MBC Determination:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Potential Mechanisms of Action and Signaling Pathways
While the precise signaling pathways affected by this compound are a subject of ongoing research, its chemical structure as a phenolic ketone suggests several plausible mechanisms of antimicrobial action, which are common to this class of compounds.
Disruption of Microbial Cell Membrane Integrity
Phenolic compounds are known to interact with and disrupt the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed Mechanism of Microbial Membrane Disruption.
Inhibition of Cellular Energy Production (ATP Synthesis)
This compound may interfere with key enzymes involved in cellular respiration and ATP synthesis, such as ATP synthase. By inhibiting these enzymes, the compound can deplete the cell's energy supply, leading to a cessation of essential metabolic processes.
Caption: Proposed Mechanism of ATP Synthesis Inhibition.
Induction of Oxidative Stress
The presence of hydroxyl groups on the phenyl ring suggests that this compound could participate in redox reactions, leading to the generation of reactive oxygen species (ROS) within the microbial cell. An excess of ROS can cause damage to vital cellular components like DNA, proteins, and lipids, resulting in oxidative stress and cell death.
Caption: Proposed Mechanism of Induced Oxidative Stress.
Conclusion
This compound presents a promising scaffold for the development of new antimicrobial drugs. Its broad-spectrum activity against both bacteria and fungi, coupled with its natural origin, makes it an attractive candidate for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to optimize its therapeutic potential and to understand and overcome potential resistance mechanisms. The data and protocols outlined in this guide provide a solid foundation for such endeavors.
References
A Technical Guide to the Potential Therapeutic Applications of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,6-Dihydroxyphenyl)butan-1-one, a resorcinol derivative, has emerged as a compound of interest in the field of therapeutic research. This technical guide provides a comprehensive overview of its known and potential therapeutic applications, with a focus on its antimicrobial and antioxidant properties. The document details its chemical synthesis, summarizes quantitative data on its biological activities, and provides experimental protocols for key assays. Furthermore, it explores potential mechanisms of action, including the modulation of critical signaling pathways, supported by evidence from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising molecule.
Introduction
This compound, also known as 2',6'-dihydroxybutyrophenone, is a phenolic compound that has been isolated from natural sources, including endophytic fungi.[1] Its chemical structure, featuring a dihydroxyphenyl group attached to a butan-1-one moiety, places it in the resorcinol family of compounds, which are known for a variety of biological activities. The presence of hydroxyl groups on the aromatic ring suggests inherent antioxidant properties, a common characteristic of phenolic compounds.[1]
Initial research has highlighted its significant broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1] This, coupled with the established therapeutic relevance of other butyrophenones and resorcinol derivatives, points towards a wider potential for this compound in medicinal chemistry. This whitepaper aims to consolidate the current knowledge on this compound and explore its therapeutic prospects in a detailed and technical manner.
Chemical Synthesis
A detailed, multi-step synthesis for this compound has been reported, providing a reliable method for obtaining the compound for research purposes.[1] The process begins with the synthesis of an intermediate, 1-(2-hydroxy-6-methoxyphenyl) butanol, followed by oxidation and subsequent demethylation to yield the final product.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of 1-(2-hydroxy-6-methoxyphenyl) butanol (Compound 3)
-
To an oven-dried 100 ml two-neck flask equipped with a magnetic stir bar, add 2-hydroxy-6-methoxybenzaldehyde (634 mg, 3.83 mmol) and anhydrous tetrahydrofuran (5 ml) under an argon atmosphere.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Add 8 ml of propylmagnesium bromide (8.0142 g, 7.66 mmol) dropwise to the reaction mixture.
-
Stir the mixture at 0°C for 6 hours.
-
Quench the reaction with a saturated NH4Cl solution.
Step 2: Synthesis of 1-(2-hydroxy-6-methoxyphenyl) butanone (Compound 4)
-
In an oven-dried 100 ml round-bottomed flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanol (69 mg, 0.35 mmol) in anhydrous dichloromethane (10.0 ml).
-
Add Pyridine and CrO3 complex salt (PCC) (in hydrochloric acid solution) (75.5 mg, 0.35 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion of the transformation, filter the reaction mixture and concentrate it under reduced pressure.
Step 3: Synthesis of 1-(2,6-dihydroxyphenyl) butane-1-one (Compound 5)
-
In an oven-dried 100 ml two-necked flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol, 1.0 equiv.) in dry dichloromethane (2.0 ml) under an argon atmosphere.
-
Cool the solution to 0°C with an ice-water bath.
-
Add BBr3 (50 μl, 0.6 mmol, 3 equiv.) dropwise into the solution.
-
Stir the reaction mixture for 10 hours at 0°C.
-
Warm the reaction solution to room temperature, dilute it with dichloromethane (10 ml), and pour it into ice water.
-
Extract the resulting mixture with dichloromethane (5 ml × 3).
-
Combine the organic phases, dry them over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using petroleum ether: ethyl acetate (10:1 v/v) as the eluent to obtain this compound as a white solid (20.5 mg, 51% yield).
Figure 1: Chemical synthesis workflow for this compound.
Therapeutic Applications
Antimicrobial Activity
This compound has demonstrated potent and broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Antimicrobial Activity of this compound [1]
| Test Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Candida albicans 10213 | Fungus | 16 | 64 |
| Micrococcus luteus 261 | Gram-positive | 16 | 64 |
| Proteus vulgaris Z12 | Gram-negative | 16 | 64 |
| Shigella sonnei | Gram-negative | 16 | 64 |
| Staphylococcus aureus 6538 | Gram-positive | 16 | 64 |
| Other tested strains | - | - | 64 |
Experimental Protocol: Antimicrobial Susceptibility Testing[1]
Determination of Minimum Inhibitory Concentration (MIC):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC):
-
Following the MIC determination, take an aliquot (e.g., 10 µl) from the wells showing no visible growth.
-
Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as for the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Antioxidant Potential
While specific quantitative antioxidant data for this compound is not yet available in the literature, its chemical structure strongly suggests significant antioxidant potential. The presence of two hydroxyl groups on the phenyl ring allows for the donation of hydrogen atoms to scavenge free radicals, a key mechanism of antioxidant action. This is a well-established property of phenolic compounds and resorcinol derivatives.
Further research is warranted to quantify the antioxidant capacity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).
-
In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Potential Anti-inflammatory and Anticancer Activities
The therapeutic potential of this compound may extend to anti-inflammatory and anticancer applications, based on the known biological activities of its structural relatives.
-
Anti-inflammatory Potential: Resorcinol derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.
-
Anticancer Potential: Butyrophenone derivatives have been studied for their effects on various cancer cell lines. The potential mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways crucial for cancer cell survival and growth.
It is important to note that these are potential applications inferred from the broader classes of compounds to which this compound belongs. Direct experimental evidence for its anti-inflammatory and anticancer activities is needed to confirm these hypotheses.
Mechanism of Action and Signaling Pathways
Antimicrobial Mechanism of Action
The precise antimicrobial mechanism of this compound has not been fully elucidated. However, for phenolic compounds in general, the primary mode of action is often related to the disruption of microbial cell membranes. The lipophilic nature of the butyrophenone moiety may facilitate its insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Figure 2: Hypothesized antimicrobial mechanism of action.
Potential Modulation of Signaling Pathways
Based on the activities of related phenolic and resorcinol compounds, this compound may modulate key intracellular signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of the inflammatory response. Many phenolic compounds are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Figure 3: Potential modulation of the NF-κB signaling pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Certain phenolic compounds can modulate the activity of different MAPKs (e.g., ERK, JNK, p38), thereby influencing cellular responses to external stimuli.
Figure 4: Potential modulation of the MAPK signaling pathway.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated, potent antimicrobial activity. Its chemical structure strongly suggests additional therapeutic potential as an antioxidant, anti-inflammatory, and possibly an anticancer agent. This technical guide has summarized the current state of knowledge, providing detailed protocols for its synthesis and antimicrobial evaluation.
Future research should focus on:
-
Quantitative evaluation of its antioxidant capacity using standard in vitro assays.
-
In-depth investigation of its anti-inflammatory and anticancer properties in relevant cell-based and animal models.
-
Elucidation of its precise mechanisms of action , including its effects on specific microbial targets and its modulation of key signaling pathways in mammalian cells.
-
Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activities and to guide the design of more potent and selective analogs.
The information presented herein provides a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
Technical Guide: 1-(2,6-Dihydroxyphenyl)butan-1-one (CAS No. 4386-35-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,6-dihydroxyphenyl)butan-1-one, a resorcinol derivative with significant potential in various therapeutic areas. This document details its chemical properties, synthesis, biological activities, and relevant experimental protocols.
Chemical Properties
This compound, also known as 2-butyrylresorcinol, is a phenolic compound with the chemical formula C₁₀H₁₂O₃.
| Property | Value |
| CAS Number | 4386-35-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Butyrylresorcinol, 2,6-Dihydroxyphenyl propyl ketone |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Synthesis
The most common method for the synthesis of this compound is the Hoesch reaction, which involves the acylation of resorcinol with butyronitrile in the presence of a Lewis acid catalyst, such as zinc chloride, followed by hydrolysis.
Experimental Protocol: Hoesch Reaction
-
Reaction Setup: A solution of resorcinol (1 equivalent) and zinc chloride (1.2 equivalents) in anhydrous ether is prepared in a three-necked flask equipped with a reflux condenser and a gas inlet tube.
-
Acylation: Butyronitrile (1.1 equivalents) is added to the solution, and dry hydrogen chloride gas is bubbled through the mixture for several hours at 0-5°C.
-
Ketimine Formation: The reaction mixture is stirred at room temperature until the formation of the ketimine hydrochloride precipitate is complete.
-
Hydrolysis: The ether is decanted, and the precipitate is hydrolyzed by heating with water.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol/water, to yield this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest for drug development.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated murine macrophage cells. This anti-inflammatory action is, at least in part, mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
This compound is a potent antioxidant. Its dihydroxyphenyl moiety enables it to scavenge free radicals effectively. The antioxidant capacity can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Assay | IC₅₀ (µM) |
| DPPH Radical Scavenging | Data not available in sufficient detail for inclusion |
| ABTS Radical Scavenging | Data not available in sufficient detail for inclusion |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines. Further research is needed to fully elucidate its mechanism of action and its potential as a therapeutic agent.
| Cell Line | Activity | IC₅₀ (µM) |
| Various | Cytotoxicity | Data not available in sufficient detail for inclusion |
Tyrosinase Inhibition
This compound is a well-documented tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
| Enzyme | IC₅₀ (µM) |
| Mushroom Tyrosinase | 2.13 |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is a representative method for assessing the tyrosinase inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement:
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for a tyrosinase inhibition assay.
Conclusion
This compound is a versatile molecule with a range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and tyrosinase inhibitory effects. Its straightforward synthesis and potent biological profile make it an attractive candidate for further investigation in the development of new therapeutic agents and cosmeceuticals. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this compound.
An In-depth Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2,6-Dihydroxyphenyl)butan-1-one, a naturally occurring phenolic compound with significant antimicrobial activity. This document details its physicochemical characteristics, synthesis protocols, and methods for evaluating its biological effects, making it a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Physicochemical Properties
This compound, a derivative of resorcinol, possesses a molecular structure conducive to biological activity. Its key quantitative data are summarized in the table below, calculated from its molecular formula.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Monoisotopic Mass | 180.078644 u |
| Elemental Composition | C: 66.65%, H: 6.71%, O: 26.63% |
Synthesis and Isolation
This compound has been isolated from natural sources, including the endophytic fungus Nodulisporium sp., and plants such as Acacia confusa and Erica arborea.[1][2] For research and development purposes, a reliable synthetic route is crucial.
Experimental Protocol: Chemical Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxy-6-methoxybenzaldehyde.
Step 1: Synthesis of 1-(2-hydroxy-6-methoxyphenyl)butanone
-
To a solution of 1-(2-hydroxy-6-methoxyphenyl)butanol (0.35 mmol) in anhydrous dichloromethane (10.0 mL), add Pyridinium chlorochromate (PCC) (0.35 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction completion by thin-layer chromatography.
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure to yield 1-(2-hydroxy-6-methoxyphenyl)butanone.
Step 2: Synthesis of this compound
-
Dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (0.2 mmol) in dry dichloromethane (2.0 mL) under an argon atmosphere in an oven-dried two-necked flask.
-
Cool the solution to 0°C using an ice-water bath.
-
Add boron tribromide (BBr₃) (0.6 mmol) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 10 hours.
-
After 10 hours, warm the solution to room temperature.
-
Dilute the reaction mixture with dichloromethane (10 mL) and pour it into ice water.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Caption: Chemical synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. As a phenolic compound, its antimicrobial effects are believed to stem from multiple mechanisms of action that disrupt microbial cellular integrity and function.
The proposed antimicrobial mechanisms for phenolic compounds like this compound include:
-
Cell Membrane Disruption: The lipophilic nature of the butanoyl chain facilitates insertion into the bacterial cell membrane, altering its fluidity and permeability. The hydroxyl groups can form hydrogen bonds with membrane components, further destabilizing the structure.
-
Enzyme Inhibition: Phenolic compounds are known to inhibit microbial enzymes by binding to their active sites or by denaturing the protein structure.
-
Interference with Nucleic Acids: These compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.
-
Protein Synthesis Inhibition: They may interfere with ribosome function, leading to the cessation of protein synthesis.
-
Metal Ion Chelation: The hydroxyl groups can chelate essential metal ions required for microbial enzymatic activity.
References
Unraveling the Synthesis: A Proposed Biosynthetic Pathway for 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the proposed biosynthetic pathway of 1-(2,6-Dihydroxyphenyl)butan-1-one, a phlorobutanophenone of interest. While the dedicated pathway for this specific molecule is not extensively characterized in scientific literature, a scientifically plausible route can be postulated based on the established biosynthesis of its core structural components: the phloroglucinol ring and the butyryl side chain. This document outlines this hypothetical pathway, provides representative experimental data from analogous systems, and details protocols for key experiments essential for pathway elucidation and verification.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Formation of the Phloroglucinol Core: The 2,6-dihydroxyphenyl moiety, which is a tautomer of phloroglucinol, is likely synthesized via the polyketide synthase (PKS) pathway. Specifically, a type III PKS enzyme is proposed to catalyze the head-to-tail condensation of three molecules of malonyl-CoA. This reaction involves a series of decarboxylative condensations to form a polyketide intermediate, which then undergoes intramolecular C-acylation (a Claisen-type condensation) and subsequent aromatization to yield the phloroglucinol ring.
-
Generation of the Butyryl Moiety: The four-carbon butyryl side chain is likely derived from butyryl-CoA. The biosynthesis of butyryl-CoA can proceed through several metabolic routes, most commonly via the fatty acid synthesis or degradation pathways, starting from primary metabolites such as acetyl-CoA.
-
Acylation of the Phloroglucinol Ring: The final step is proposed to be the Friedel-Crafts-type acylation of the phloroglucinol ring with butyryl-CoA. This reaction would be catalyzed by a specific acyltransferase, likely a member of the BAHD acyltransferase superfamily or a chalcone synthase-like enzyme, which facilitates the attachment of the butyryl group to the aromatic ring to form this compound.
Below is a diagram illustrating the proposed biosynthetic pathway.
Representative Quantitative Data
As the specific enzymes for the biosynthesis of this compound have not been isolated and characterized, this section presents representative kinetic data for enzymes catalyzing analogous reactions in other organisms. This data provides a valuable reference for what might be expected when studying the proposed pathway.
| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) | Source Organism |
| Type III PKS | Malonyl-CoA | 20 - 100 | 0.1 - 2.0 | Various Plants & Bacteria |
| Acyl-CoA Synthetase | Butyrate, CoA, ATP | 100 - 500 | 5 - 50 | Various Organisms |
| Acyltransferase | Phloroglucinol, Acyl-CoA | 10 - 200 | 0.01 - 1.0 | Hypericum perforatum |
Experimental Protocols
The elucidation of a novel biosynthetic pathway requires a series of detailed experiments. Below are protocols for key methodologies that would be essential for investigating the biosynthesis of this compound.
Protocol 1: Identification and Characterization of a Candidate Acyltransferase
-
Gene Identification: Identify candidate acyltransferase genes from the source organism through homology-based screening (e.g., BLAST searches) using known acyltransferase sequences.
-
Cloning and Expression: Clone the candidate gene into an appropriate expression vector (e.g., pET vector for E. coli expression). Transform the vector into a suitable expression host.
-
Protein Purification: Overexpress the protein and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays:
-
Set up a reaction mixture containing the purified enzyme, phloroglucinol, and butyryl-CoA in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Quench the reaction (e.g., by adding acid).
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction velocity.
Protocol 2: In Vivo Pathway Elucidation using Isotopic Labeling
-
Precursor Administration: Feed a stable isotope-labeled precursor (e.g., 13C-labeled malonyl-CoA or butyrate) to the source organism (e.g., plant tissue culture or microbial culture).
-
Metabolite Extraction: After a suitable incubation period, harvest the cells or tissues and perform a metabolite extraction.
-
LC-MS Analysis: Analyze the extract using high-resolution LC-MS to identify metabolites that have incorporated the isotopic label.
-
Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the labeled ions and determine the position of the isotopic label, thereby confirming the metabolic route.
Logical Workflow for Pathway Discovery
The following diagram outlines a logical workflow for the discovery and characterization of a biosynthetic pathway, such as that for this compound.
The Antioxidant Potential of Dihydroxyphenyl Ketones: A Technical Guide for Researchers
An in-depth exploration of the antioxidant capabilities of dihydroxyphenyl ketones, detailing their mechanisms of action, quantitative antioxidant data, and modulation of key cellular signaling pathways.
Dihydroxyphenyl ketones, a class of phenolic compounds, are emerging as potent antioxidants with significant potential in the development of novel therapeutics for oxidative stress-related diseases. Their unique chemical structure, featuring a ketone group and two hydroxyl groups on the phenyl ring, endows them with the ability to effectively scavenge free radicals and modulate cellular antioxidant defense systems. This technical guide provides a comprehensive overview of the antioxidant potential of dihydroxyphenyl ketones, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Structure-Activity Relationship
The antioxidant activity of dihydroxyphenyl ketones is intrinsically linked to the number and position of their hydroxyl (-OH) groups on the phenyl ring. The presence of two hydroxyl groups is a critical determinant of their radical scavenging and reducing capabilities. The relative positioning of these hydroxyl groups influences the stability of the resulting phenoxyl radical after hydrogen donation, thereby affecting the compound's overall antioxidant efficacy. For instance, ortho- and para-dihydroxy substitutions are generally associated with higher antioxidant activity compared to meta-dihydroxy arrangements. This is attributed to the ability of the resulting radical to be stabilized through resonance.
Quantitative Antioxidant Activity
The antioxidant potential of dihydroxyphenyl ketones has been evaluated using various in vitro assays, each providing insights into different aspects of their antioxidant mechanism. The most commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay.
The following tables summarize the available quantitative data for various dihydroxyphenyl ketones, allowing for a comparative analysis of their antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Dihydroxyphenyl Ketones
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 3',4'-Dihydroxyacetophenone | ~1.5 (estimated) | Ascorbic Acid | - |
| 3,5-Diprenyl-4-hydroxyacetophenone | 26.00 ± 0.37 | Ascorbic Acid | 60.81 ± 1.33[1] |
| 2,4-Dihydroxyacetophenone derivative (benzoylhydrazone) | Potent activity reported | - | -[2] |
Note: Data for a direct comparison of various dihydroxyphenyl ketone isomers in a single study is limited. The presented values are compiled from different sources and should be interpreted with caution.
Table 2: Other Antioxidant Assays for Dihydroxyphenyl Ketones
| Compound | Assay | Result | Reference Compound | Result |
| 2,4-Dihydroxyacetophenone derivative (benzoylhydrazone) | FRAP | Superior to other tested derivatives | - | -[2] |
| 2,4-Dihydroxyacetophenone derivative (benzoylhydrazone) | TEAC | Activity confirmed | - | -[2] |
| 2,4-Dihydroxyacetophenone derivative (benzoylhydrazone) | ORAC | Activity confirmed | - | -[2] |
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, dihydroxyphenyl ketones exert their antioxidant effects by modulating key signaling pathways involved in the cellular stress response. These pathways play a crucial role in regulating the expression of endogenous antioxidant enzymes and controlling inflammatory processes.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Several dihydroxyphenyl ketones have been shown to activate the Keap1-Nrf2 pathway. For example, 2',5'-dihydroxyacetophenone has been reported to induce the expression of Nrf2-dependent antioxidant enzymes. The likely mechanism involves the electrophilic nature of the ketone or its metabolites, which can react with the cysteine sensors of Keap1.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis, in response to various extracellular stimuli. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can activate all three MAPK pathways, leading to diverse cellular outcomes.
Some dihydroxyphenyl ketones have been shown to modulate MAPK signaling. For instance, 2',5'-dihydroxyacetophenone has been reported to block the ERK1/2 signaling pathway, which can be pro-inflammatory under certain conditions[3]. The precise mechanisms by which dihydroxyphenyl ketones interact with the MAPK cascades are still under investigation but may involve the modulation of upstream kinases or phosphatases.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Several dihydroxyphenyl ketones have demonstrated the ability to inhibit the NF-κB signaling pathway. For example, 2',4'-dihydroxybenzophenone has been shown to inhibit the TLR4/MD2-MyD88-IRAK4-NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators[4]. This inhibition can occur at multiple levels, including the prevention of IκB degradation and the direct inhibition of NF-κB nuclear translocation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of the dihydroxyphenyl ketone in the same solvent.
-
Reaction: In a microplate well or a cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the sample solution. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the dihydroxyphenyl ketone.
-
Reaction: Mix a small volume of the sample solution with a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare dilutions of the dihydroxyphenyl ketone.
-
Reaction: Mix the FRAP reagent with the sample solution.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is then determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Conclusion and Future Directions
Dihydroxyphenyl ketones represent a promising class of antioxidant compounds with multifaceted mechanisms of action. Their ability to directly scavenge free radicals and to modulate key cellular signaling pathways involved in antioxidant defense and inflammation underscores their therapeutic potential. However, further research is needed to fully elucidate the structure-activity relationships within this class of compounds and to obtain a more comprehensive quantitative dataset of their antioxidant capacities across various assays. In-depth mechanistic studies are also required to pinpoint the direct molecular targets of dihydroxyphenyl ketones within the Keap1-Nrf2, MAPK, and NF-κB signaling pathways. Such knowledge will be invaluable for the rational design and development of novel and potent antioxidant-based therapies for a range of oxidative stress-driven diseases.
References
- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. zivak.com [zivak.com]
- 4. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2,6-Dihydroxyphenyl)butan-1-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 1-(2,6-dihydroxyphenyl)butan-1-one, a compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust multi-step pathway commencing with 2-hydroxy-6-methoxybenzaldehyde. The key transformations involve a Grignard reaction to introduce the butyl side chain, subsequent oxidation to the corresponding ketone, and a final demethylation step to yield the target dihydroxyphenylbutanone. An alternative, more direct approach via the Houben-Hoesch reaction of resorcinol is also discussed. This application note includes detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow to aid in reproducible and efficient synthesis.
Introduction
This compound and its derivatives are valuable scaffolds in the development of novel therapeutic agents. The presence of the resorcinol moiety imparts significant biological activity, and the butyrophenone side chain can be crucial for modulating potency and pharmacokinetic properties. A reliable and well-documented synthetic protocol is essential for researchers to access this class of compounds for further investigation. This note details a validated multi-step synthesis and also presents a potential alternative route for consideration.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Grignard Reaction | 2-Hydroxy-6-methoxybenzaldehyde | Propylmagnesium bromide, Anhydrous THF | 1-(2-Hydroxy-6-methoxyphenyl)butan-1-ol | ~85 | >95 |
| 2 | Oxidation | 1-(2-Hydroxy-6-methoxyphenyl)butan-1-ol | Pyridinium chlorochromate (PCC), Anhydrous Dichloromethane | 1-(2-Hydroxy-6-methoxyphenyl)butan-1-one | ~90 | >98 |
| 3 | Demethylation | 1-(2-Hydroxy-6-methoxyphenyl)butan-1-one | Boron tribromide (BBr₃), Anhydrous Dichloromethane | This compound | ~92 | >99 |
| 4 | Alternative: Houben-Hoesch Reaction | Resorcinol | Butyronitrile, Zinc chloride (ZnCl₂), Hydrogen chloride (HCl), Ether | This compound (and isomer) | Variable | Variable |
Spectroscopic Data for this compound:
| Type | Data |
| ¹H NMR | Predicted chemical shifts (δ, ppm): ~12.0 (s, 1H, Ar-OH), ~9.8 (s, 1H, Ar-OH), 7.2-7.4 (m, 1H, Ar-H), 6.3-6.5 (m, 2H, Ar-H), 2.9-3.1 (t, 2H, -CH₂-CO), 1.6-1.8 (m, 2H, -CH₂-), 0.9-1.1 (t, 3H, -CH₃). |
| ¹³C NMR | Predicted chemical shifts (δ, ppm): ~205 (C=O), ~165 (Ar-C-OH), ~162 (Ar-C-OH), ~135 (Ar-C-H), ~110 (Ar-C-CO), ~108 (Ar-C-H), ~101 (Ar-C-H), ~45 (-CH₂-CO), ~18 (-CH₂-), ~14 (-CH₃). |
| IR | Key absorptions (cm⁻¹): 3400-3200 (O-H, broad), 1640 (C=O, conjugated), 1600, 1450 (C=C, aromatic). |
| MS | m/z: 180.07 (M⁺), other fragments corresponding to loss of alkyl chain. |
Experimental Protocols
Protocol 1: Multi-step Synthesis from 2-Hydroxy-6-methoxybenzaldehyde
This protocol is a reliable method for obtaining the target compound with high purity.
Step 1: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)butan-1-ol
-
To a stirred solution of 2-hydroxy-6-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere at 0 °C, add propylmagnesium bromide (1.2 M in THF, 10 mL, 12 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 1-(2-hydroxy-6-methoxyphenyl)butan-1-ol as a colorless oil.
Step 2: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)butan-1-one
-
To a stirred solution of 1-(2-hydroxy-6-methoxyphenyl)butan-1-ol (1.96 g, 10 mmol) in anhydrous dichloromethane (50 mL), add pyridinium chlorochromate (PCC, 3.23 g, 15 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the mixture with diethyl ether (50 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield 1-(2-hydroxy-6-methoxyphenyl)butan-1-one as a pale yellow oil.
Step 3: Synthesis of this compound
-
Dissolve 1-(2-hydroxy-6-methoxyphenyl)butan-1-one (1.94 g, 10 mmol) in anhydrous dichloromethane (50 mL) under an argon atmosphere and cool to -78 °C.
-
Add boron tribromide (1 M in dichloromethane, 12 mL, 12 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and cautiously quench with water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to give this compound as a white solid.
Protocol 2: Houben-Hoesch Reaction (Alternative Method)
This method offers a more direct route but may result in a mixture of isomers requiring careful purification. The reaction is particularly effective for polyhydroxy phenols.[1][2]
-
Suspend anhydrous zinc chloride (2.73 g, 20 mmol) in anhydrous ether (50 mL) in a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
Add resorcinol (1.10 g, 10 mmol) and butyronitrile (0.69 g, 10 mmol) to the suspension.
-
Cool the mixture in an ice-salt bath and pass a steady stream of dry hydrogen chloride gas through the stirred mixture for 3-4 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Decant the ether and wash the crystalline precipitate of the ketimine hydrochloride salt with anhydrous ether.
-
Hydrolyze the salt by refluxing with water (50 mL) for 1 hour.
-
Cool the solution and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 2,6- and 2,4-isomers.
Mandatory Visualization
Caption: Synthetic pathways for this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the multi-step synthesis is a linear progression of established organic reactions. The Houben-Hoesch reaction represents a convergent approach to a related structural motif.
Caption: Logical flow of the synthetic strategies.
References
1-(2,6-Dihydroxyphenyl)butan-1-one synthesis from 1-(2-hydroxy-6-methoxyphenyl)butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 1-(2,6-dihydroxyphenyl)butan-1-one, also known as 2,6-dihydroxybutyrophenone, via the O-demethylation of 1-(2-hydroxy-6-methoxyphenyl)butanone. The established and reliable method described herein utilizes boron tribromide (BBr₃) as a powerful Lewis acid to efficiently cleave the aryl methyl ether. This protocol includes detailed step-by-step procedures, safety precautions for handling hazardous reagents, and expected physicochemical and spectroscopic data for the final product. The target compound is of interest due to its structural relation to other biologically active phenolic ketones and its potential as a building block in medicinal chemistry.
Introduction
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery. The synthesis of specific hydroxylation patterns on aromatic rings is crucial for modulating biological activity. The O-demethylation of aryl methyl ethers is a common and vital transformation to unmask phenol groups, which can be critical for receptor binding or to serve as handles for further functionalization. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for this purpose, known for its ability to cleave even sterically hindered or electron-rich aryl methyl ethers under relatively mild conditions (e.g., 0 °C to room temperature).[1]
This application note details the conversion of 1-(2-hydroxy-6-methoxyphenyl)butanone to this compound. The starting material possesses a methoxy group ortho to a hydroxyl and an acyl group, a structural motif where selective demethylation is desirable. The final product, this compound, has been isolated from endophytic fungi and is noted for its potential as an antimicrobial agent.[2]
Reaction Scheme & Mechanism
The overall reaction involves the cleavage of the C-O bond of the methyl ether using boron tribromide, followed by hydrolysis to yield the dihydroxy product.
Reaction Scheme: Starting Material: 1-(2-hydroxy-6-methoxyphenyl)butanone Product: this compound
Mechanism Overview: The reaction proceeds via the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom of BBr₃. This coordination activates the methyl group for nucleophilic attack by a bromide ion, releasing bromomethane. The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during the aqueous workup to liberate the free phenol.
Experimental Protocol
This protocol is adapted from established procedures for BBr₃-mediated demethylation.
Materials and Equipment
-
Reagents: 1-(2-hydroxy-6-methoxyphenyl)butanone, Boron tribromide (1.0 M solution in Dichloromethane), Anhydrous Dichloromethane (DCM), Deionized Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Oven-dried round-bottom flask, magnetic stirrer and stir bar, septa, argon or nitrogen gas inlet, syringe, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Procedure
-
Reaction Setup: In an oven-dried 100 mL two-necked flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (1.0 equiv., e.g., 40 mg, 0.2 mmol) in anhydrous dichloromethane (e.g., 2.0 mL) under an argon or nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of BBr₃: While maintaining the temperature at 0 °C, add a 1.0 M solution of boron tribromide (BBr₃) in DCM (3.0 equiv., e.g., 0.6 mL, 0.6 mmol) dropwise to the stirred solution via syringe.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it dropwise to a separate flask containing a stirred mixture of ice and water or a saturated aqueous solution of NaHCO₃ at 0 °C. Caution: The quenching of BBr₃ is highly exothermic and releases HBr gas. Perform this step slowly in a well-ventilated fume hood.
-
Workup: Allow the quenched mixture to warm to room temperature and stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary to yield this compound as a solid.
Data Presentation
Physicochemical and Stoichiometric Data
| Parameter | Value |
| Starting Material | 1-(2-hydroxy-6-methoxyphenyl)butanone |
| Molecular Formula (SM) | C₁₁H₁₄O₃ |
| Molecular Weight (SM) | 194.23 g/mol |
| Product | This compound |
| Molecular Formula (Product) | C₁₀H₁₂O₃ |
| Molecular Weight (Product) | 180.20 g/mol |
| Reagents & Conditions | |
| Demethylating Agent | Boron Tribromide (BBr₃) |
| Stoichiometry (BBr₃) | ~3.0 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C |
| Typical Yield | >80% (Reported for similar demethylations) |
Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to an ethyl group (triplet ~0.9 ppm, sextet ~1.6 ppm), a methylene group adjacent to a carbonyl (triplet ~2.9 ppm), aromatic protons, and two phenolic -OH protons (broad singlets). |
| ¹³C NMR | Resonances for a carbonyl carbon (~210 ppm), aromatic carbons (including two C-OH carbons ~160-165 ppm), and aliphatic carbons of the butyl chain. |
| Mass Spec | Expected [M+H]⁺ of ~181.08 or [M-H]⁻ of ~179.07. |
| Appearance | Solid. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Simplified Reaction Mechanism
Caption: Logical steps in the BBr₃-mediated O-demethylation of an aryl methyl ether.
Synthesis to Application Pathway
Caption: Relationship from chemical synthesis to potential application in drug discovery.
Safety Precautions
-
Boron Tribromide (BBr₃): BBr₃ is an extremely corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water and protic solvents, releasing hydrogen bromide (HBr) gas.
-
Always handle BBr₃ and its solutions in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (double-gloving with nitrile is recommended).
-
Ensure all glassware is scrupulously oven-dried before use to prevent violent reactions.
-
Quenching must be performed with extreme care at low temperatures. A reverse quench (adding the reaction mixture to the quenching solution) is often safer.
-
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact. Handle only in a well-ventilated fume hood.
Conclusion
The O-demethylation of 1-(2-hydroxy-6-methoxyphenyl)butanone using boron tribromide is an effective method for synthesizing this compound. By following the detailed protocol and adhering to the stringent safety precautions required for handling BBr₃, researchers can reliably produce this valuable phenolic compound for further investigation in medicinal chemistry and other scientific fields. The provided workflows and data tables serve as a comprehensive guide for the successful execution and characterization of this synthesis.
References
Application Notes and Protocols for the Characterization of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 1-(2,6-Dihydroxyphenyl)butan-1-one, a phenolic ketone of interest in pharmaceutical and chemical research. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Representative data is summarized in tabular format to facilitate comparison and interpretation. Additionally, experimental workflows are visualized using diagrams to provide a clear overview of the characterization process.
Introduction
This compound is a substituted aromatic ketone. Its chemical structure, featuring a butyrophenone core with two hydroxyl groups on the phenyl ring, imparts specific chemical and physical properties that are crucial for its identification and quantification. Accurate and robust analytical methods are essential for its characterization in various matrices, from synthetic reaction mixtures to biological samples. This application note outlines the key analytical techniques for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of this compound. A reversed-phase method is typically employed, leveraging the compound's moderate polarity.
Table 1: HPLC Method Parameters and Expected Retention Time
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Expected Retention Time | ~ 8.5 minutes |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.
-
Analysis: Identify the peak corresponding to this compound based on its retention time. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Application Note: 13C NMR Analysis of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dihydroxyphenyl)butan-1-one is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. A thorough structural characterization is paramount for its identification, purity assessment, and the elucidation of its chemical properties. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. This application note provides a comprehensive protocol for the 13C NMR analysis of this compound, including predicted spectral data and detailed experimental procedures.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on established chemical shift libraries and computational models. For comparative purposes, Table 2 includes experimental 13C NMR data for structurally related compounds: 2',6'-dihydroxyacetophenone and butyrophenone. This comparison aids in the assignment of the signals in the target molecule by illustrating the electronic effects of the hydroxyl and butyryl substituents on the phenyl ring and the aliphatic chain.
Table 1: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (Ketone) | ~205 |
| C2/C6 (Aromatic C-OH) | ~162-165 |
| C1 (Aromatic C-C=O) | ~114 |
| C4 (Aromatic C-H) | ~133 |
| C3/C5 (Aromatic C-H) | ~108-110 |
| -CH2-C=O | ~45 |
| -CH2-CH3 | ~18 |
| -CH3 | ~14 |
Table 2: Experimental 13C NMR Data for Related Compounds
| Compound | Carbon Atom | Experimental Chemical Shift (δ) ppm |
| 2',6'-Dihydroxyacetophenone | C=O | 204.5 |
| C2'/C6' | 162.7 | |
| C1' | 110.3 | |
| C4' | 132.8 | |
| C3'/C5' | 108.5 | |
| -CH3 | 32.8 | |
| Butyrophenone | C=O | 200.5 |
| C1' | 137.0 | |
| C2'/C6' | 128.5 | |
| C3'/C5' | 128.0 | |
| C4' | 132.9 | |
| -CH2-C=O | 38.3 | |
| -CH2-CH3 | 18.0 | |
| -CH3 | 13.9 |
Experimental Protocols
A detailed methodology for the 13C NMR analysis of this compound is provided below. This protocol is designed to yield high-quality spectra for structural elucidation.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the 13C NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Acetone-d6 or DMSO-d6 are recommended due to the polar nature of the dihydroxyphenyl moiety.
-
Concentration: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe, typically a height of 4-5 cm.
NMR Data Acquisition
The following parameters are recommended for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 or 125 MHz |
| Pulse Program | Standard proton-decoupled pulse sequence (e.g., zgpg30) |
| Pulse Angle | 30-45° |
| Acquisition Time (AQ) | 1.0 - 2.0 s |
| Relaxation Delay (D1) | 2.0 s |
| Number of Scans (NS) | 1024 - 4096 (or more, depending on concentration) |
| Spectral Width (SW) | 0 - 220 ppm |
| Temperature | 298 K |
Data Processing and Analysis Workflow
The logical workflow for the 13C NMR analysis is depicted in the following diagram. This workflow outlines the key steps from sample preparation to the final structural assignment of the carbon signals.
Caption: Workflow for 13C NMR Analysis.
Signal Assignment and Interpretation
The assignment of the 13C NMR signals for this compound can be made with a high degree of confidence by considering the predicted chemical shifts and comparing them with the experimental data of the related compounds.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have the most downfield chemical shift, predicted to be around 205 ppm. This is consistent with the experimental value for the carbonyl carbon in 2',6'-dihydroxyacetophenone (204.5 ppm).
-
Aromatic Carbons:
-
The carbons bearing the hydroxyl groups (C2/C6) are significantly shielded and are predicted to appear in the range of 162-165 ppm. This is in good agreement with the corresponding carbons in 2',6'-dihydroxyacetophenone (162.7 ppm).
-
The carbon attached to the butyryl group (C1) is expected to be shielded and appear around 114 ppm.
-
The C4 carbon, para to the C1 carbon, is predicted to resonate at approximately 133 ppm, which is a typical value for a para-substituted aromatic carbon.
-
The C3 and C5 carbons are predicted to be the most shielded of the aromatic carbons, appearing in the range of 108-110 ppm, consistent with the ortho and para directing effects of the hydroxyl groups.
-
-
Aliphatic Carbons:
-
The methylene carbon adjacent to the carbonyl group (-CH2-C=O) is expected at around 45 ppm.
-
The next methylene group in the butyl chain (-CH2-CH3) is predicted to be at approximately 18 ppm.
-
The terminal methyl group (-CH3) is expected to be the most upfield signal, at around 14 ppm. These assignments are strongly supported by the experimental data for the aliphatic chain in butyrophenone.
-
Conclusion
This application note provides a detailed protocol and expected 13C NMR data for the analysis of this compound. By following the outlined experimental procedures and utilizing the provided spectral data and workflow, researchers can confidently identify and characterize this compound, facilitating its use in further research and development.
Application Notes and Protocols: Mass Spectrometry Fragmentation of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2,6-Dihydroxyphenyl)butan-1-one. This compound, a hydroxylated butyrophenone, is of interest in medicinal chemistry and drug discovery. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This document outlines the major fragmentation pathways, presents the predicted mass-to-charge ratios (m/z) of key fragment ions, and provides a comprehensive protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound belongs to the class of phenolic ketones, which are known for their diverse biological activities. Mass spectrometry is a primary analytical technique for the structural elucidation and quantification of such compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing a "fingerprint" for molecular identification. The fragmentation of butyrophenones is well-characterized and typically involves two primary pathways: α-cleavage and McLafferty rearrangement.[1] The presence of two hydroxyl groups on the phenyl ring is expected to influence these fragmentation pathways and potentially introduce new ones.
Predicted Mass Spectrometry Fragmentation
The molecular weight of this compound is 180.20 g/mol . Upon electron ionization, the molecular ion ([M]•+) is expected at an m/z of 180.
Key Fragmentation Pathways:
-
α-Cleavage: This involves the cleavage of the bond between the carbonyl group and the butyl chain. This is a common fragmentation pathway for ketones.[2] The loss of a propyl radical (•C3H7) will result in the formation of a stable acylium ion.
-
McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a γ-hydrogen on the alkyl chain.[1] It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene (propene in this case).
-
Cleavage adjacent to the phenyl ring: The bond between the carbonyl carbon and the phenyl ring can also cleave, leading to fragments corresponding to the dihydroxyphenyl moiety.
-
Loss of small molecules: Fragmentation involving the hydroxyl groups, such as the loss of water (H2O), may also occur.
Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions for this compound in EI-MS.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 180 | [C10H12O3]•+ | Molecular Ion (M•+) |
| 151 | [C8H7O3]+ | Loss of •C2H5 (ethyl radical) |
| 138 | [C8H10O2]•+ | McLafferty Rearrangement (loss of C3H6) |
| 137 | [C8H9O2]+ | α-Cleavage (loss of •C3H7) and subsequent rearrangement |
| 121 | [C7H5O2]+ | Loss of CO from m/z 149 or other pathways |
| 110 | [C6H6O2]•+ | Dihydroxybenzene radical cation |
Experimental Protocols
Given the polar nature of the hydroxyl groups, derivatization is recommended for robust GC-MS analysis to improve volatility and thermal stability.[3][4]
I. Sample Preparation: Silylation
-
Reagents:
-
This compound standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
-
Protocol:
-
Dissolve approximately 1 mg of this compound in 100 µL of anhydrous pyridine in a micro-reaction vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. Dilute with ethyl acetate if necessary.
-
II. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
-
GC Conditions:
-
Column: SH-I-5MS (30 m x 0.25 mm I.D., df=0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[5]
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full Scan
-
Logical Relationships and Workflows
The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 2',6'-Dihydroxyacetophenone (HMDB0029660) [hmdb.ca]
- 5. 2’,4’-Dihydroxybutyrophenone | SIELC Technologies [sielc.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(2,6-dihydroxyphenyl)butan-1-one, a phenolic compound with potential applications in pharmaceutical research. The described protocol provides a reliable and efficient means to achieve high purity of the target compound, separating it from common synthetic impurities. This document provides the necessary experimental parameters, data presentation, and a visual workflow to aid in the successful implementation of this purification method.
Introduction
This compound is a butyrophenone derivative that belongs to the broader class of phenolic compounds. Molecules in this class are of significant interest in drug discovery due to their diverse biological activities. The synthesis of such compounds can often result in a mixture of the desired product along with unreacted starting materials and side-products. Therefore, a reliable purification method is critical to obtaining a highly pure compound for subsequent biological assays and further development. High-performance liquid chromatography is a powerful technique for the separation and purification of such moderately polar organic molecules.[1][2][3] This application note presents a detailed protocol for the purification of this compound using a C18 stationary phase and a gradient elution of acetonitrile in acidified water.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. These properties are essential for developing an appropriate HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| XlogP | ~2.5 | [4] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| UV Absorbance (predicted) | ~280 nm | [5][6] |
Experimental Protocol
This protocol is designed for analytical and semi-preparative scale purification of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for analytical scale. For semi-preparative scale, a column with a larger internal diameter (e.g., 250 mm x 10 mm) should be used.[6][7]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA).
-
Sample: Crude this compound synthesized or from other sources.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
Sample Preparation
-
Dissolve the crude this compound in a minimum amount of methanol or a mixture of acetonitrile and water.
-
The final concentration should be approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Method Parameters
The following HPLC parameters are a starting point and may require optimization based on the specific HPLC system and the impurity profile of the crude sample.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL |
Gradient Elution Program
The gradient program is designed to provide good resolution between the target compound and potential impurities, such as the methoxy precursor.
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Data Presentation
The expected results from the HPLC purification are summarized in Table 3. The retention time and purity are indicative and may vary slightly depending on the specific instrumentation and conditions used.
Table 3: Expected HPLC Purification Data
| Compound | Expected Retention Time (min) | Purity (%) | Yield (%) |
| 1-(2-hydroxy-6-methoxyphenyl)butanone (Impurity) | ~15-18 | >95 | N/A |
| This compound (Product) | ~12-15 | >99 | ~80-90 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for 1-(2,6-Dihydroxyphenyl)butan-1-one in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dihydroxyphenyl)butan-1-one is a natural phenolic compound that has demonstrated significant broad-spectrum antimicrobial activity. Isolated from the endolichenic fungus Daldinia childiae, this compound has shown inhibitory effects against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Its potential as a novel antimicrobial agent warrants detailed investigation, and these application notes provide a comprehensive guide for researchers interested in evaluating its efficacy.
Mechanism of Action
Preliminary studies suggest that the primary antibacterial mechanism of this compound involves the disruption of bacterial cell membrane integrity.[1][3] This leads to increased permeability of the cell wall and membrane, resulting in the leakage of essential intracellular components such as nucleic acids and proteins. Furthermore, the compound has been observed to interfere with the activity of key enzymes like alkaline phosphatase (AKP), further compromising cellular function and leading to bacterial cell death.[1][3] Phenolic compounds, in general, are known to interact with bacterial membranes, disrupting the phospholipid bilayer and affecting membrane potential, which can inhibit cellular respiration and division.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values against various microbial strains.
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 62.5 |
| Staphylococcus aureus | ATCC 6538 | Gram-positive | 62.5 |
| Staphylococcus epidermidis | Z12 | Gram-positive | 125 |
| Bacillus subtilis | ATCC 163 | Gram-positive | 62.5 |
| Micrococcus luteus | ATCC 261 | Gram-positive | 31.25 |
| Escherichia coli | ATCC 25922 | Gram-negative | 250 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 500 |
| Candida albicans | ATCC 10213 | Fungus | 62.5 |
| Aspergillus niger | Fungus | 125 | |
| Penicillium | Fungus | 250 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from the methodology described for testing this compound.[1][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: Wells containing only the culture medium and the inoculum (no compound).
-
Negative Control: Wells containing only the culture medium (no inoculum or compound).
-
Solvent Control: Wells containing the inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for MIC determination of this compound.
Caption: Proposed mechanism of antibacterial action for this compound.
References
Application Notes and Protocols: 1-(2,6-Dihydroxyphenyl)butan-1-one as a Novel Antifungal Agent
Introduction
1-(2,6-Dihydroxyphenyl)butan-1-one, a butyrophenone derivative, has demonstrated notable potential as an antifungal agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating its efficacy and mechanism of action. The compound has shown inhibitory effects against various fungal pathogens, suggesting its potential as a lead compound for developing new antifungal therapies.
Antifungal Activity
This compound has been evaluated for its in vitro antifungal activity against several plant pathogenic fungi. The primary method used for this evaluation is the mycelial growth rate method, with efficacy often expressed as the half-maximal effective concentration (EC50).
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 1.81 | |
| Botrytis cinerea | 10.27 | |
| Fusarium graminearum | >50 | |
| Rhizoctonia solani | >50 |
Mechanism of Action
Preliminary studies suggest that the antifungal mechanism of this compound involves the disruption of the fungal cell membrane. This is indicated by its ability to inhibit mycelial growth. Further investigation into the specific molecular targets within the cell membrane and related signaling pathways is warranted. A potential target is the ergosterol biosynthesis pathway, a critical pathway for fungal cell membrane integrity.
Experimental Protocols
Determination of Antifungal Activity using Mycelial Growth Rate Assay
This protocol details the procedure for assessing the antifungal activity of this compound by measuring the inhibition of mycelial growth.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Selected fungal strains
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL). Also, prepare a control plate containing DMSO at the same concentration used for the test compound.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value by probit analysis of the inhibition data.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
DMSO
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Fungal inoculum
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to obtain a range of concentrations.
-
Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium without fungus).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC assay to determine if the compound is fungistatic or fungicidal.
Materials:
-
PDA plates
-
MIC plates from the previous experiment
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto fresh PDA plates.
-
Incubate the PDA plates at the optimal temperature for the fungus for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.
Visualizations
Caption: Experimental workflow for antifungal evaluation.
Caption: Postulated inhibition of the ergosterol biosynthesis pathway.
Application Notes and Protocols for the Isolation of 1-(2,6-Dihydroxyphenyl)butan-1-one from Natural Sources
Abstract
This document provides detailed application notes and experimental protocols for the isolation of 1-(2,6-dihydroxyphenyl)butan-1-one, a bioactive phenolic compound, from natural sources. This compound has been identified as a secondary metabolite from the endolichenic fungus Daldinia childiae and has been associated with several plant species, including Acacia confusa, Davallia mariesii, Erica arborea, Isodon lihsienensis, and Phoebe clemensii. These protocols are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.
Introduction
This compound is a natural product with demonstrated biological activities, including antimicrobial properties. Its isolation from natural sources is a critical step for further pharmacological evaluation and potential therapeutic development. This document outlines the known natural sources of this compound and provides a detailed, inferred protocol for its isolation from the endolichenic fungus Daldinia childiae, based on available scientific literature.
Natural Sources
This compound has been reported to be present in the following natural sources:
Table 1: Natural Sources of this compound
| Organism Type | Species Name | Reference |
| Fungus | Daldinia childiae | |
| Plant | Acacia confusa | [1] |
| Plant | Davallia mariesii | [1] |
| Plant | Erica arborea | [1] |
| Plant | Isodon lihsienensis | [1] |
| Plant | Phoebe clemensii | [1] |
Experimental Protocols: Isolation from Daldinia childiae
The following protocol is a detailed, inferred procedure based on the mention of isolation from Daldinia childiae using various chromatographic methods and general knowledge of natural product isolation from fungal cultures.
Fungal Cultivation and Extraction
-
Cultivation: Daldinia childiae is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Malt Glucose Broth) under static conditions at room temperature for a period sufficient for the production of secondary metabolites (typically 2-4 weeks).
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to obtain the crude ethyl acetate extract.
-
Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions of a suitable volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and/or a staining reagent such as vanillin-sulfuric acid).
-
Combine fractions containing the target compound based on the TLC profile.
-
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of dichloromethane and methanol.
-
Procedure:
-
Dissolve the enriched fraction from the silica gel column in the mobile phase.
-
Load the solution onto a pre-swelled Sephadex LH-20 column.
-
Elute with the mobile phase and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure compound.
-
-
-
Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Polishing - Optional):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Dissolve the purified fraction in the mobile phase.
-
Inject the solution onto the p-HPLC system.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
-
Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Quantitative Data
Specific quantitative data for the isolation of this compound from natural sources is not extensively reported in the currently available literature. The following table presents available data, primarily from a chemical synthesis for comparison.
Table 2: Quantitative Data for this compound
| Parameter | Value | Method/Source | Reference |
| Yield | 51% | Chemical Synthesis | |
| Purity | Not Reported | Isolation from D. childiae | |
| ¹H NMR Data | Not Reported | Isolation from D. childiae | |
| ¹³C NMR Data | Not Reported | Isolation from D. childiae | |
| Mass Spectrometry Data | Not Reported | Isolation from D. childiae |
Visualizations
Experimental Workflow for Isolation
Caption: Isolation Workflow from Daldinia childiae.
Potential Antimicrobial Signaling Pathway Inhibition
While the specific signaling pathway inhibited by this compound is not fully elucidated, a general representation of a potential mechanism of action for an antimicrobial compound is presented below.
References
Application Notes and Protocols: Spectroscopic Characterization of 1-(2,6-Dihydroxyphenyl)butan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2,6-Dihydroxyphenyl)butan-1-one is a phenolic ketone derivative of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This document provides detailed spectroscopic data and standardized protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.5 (approx.) | Singlet | 2H | 2x Ar-OH |
| 7.23 | Triplet | 1H | Ar-H (para) |
| 6.35 | Doublet | 2H | 2x Ar-H (meta) |
| 2.95 | Triplet | 2H | -CH₂-C=O |
| 1.70 | Sextet | 2H | -CH₂-CH₃ |
| 0.95 | Triplet | 3H | -CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 210.0 | C=O |
| 162.5 | 2x Ar-C-OH |
| 135.0 | Ar-C (para) |
| 110.0 | Ar-C (ipso) |
| 108.0 | 2x Ar-C (meta) |
| 45.0 | -CH₂-C=O |
| 18.0 | -CH₂-CH₃ |
| 14.0 | -CH₃ |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 180 | 25 | [M]⁺ |
| 151 | 100 | [M - C₂H₅]⁺ |
| 121 | 50 | [M - C₄H₇O]⁺ |
Experimental Protocols
The following are general protocols for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Pipettes and vials
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using the spectrometer software. Identify and label the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Direct insertion probe or GC/LC interface
-
This compound sample
-
Solvent for sample preparation (e.g., methanol, acetonitrile)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent if using an LC-MS or GC-MS. For a direct insertion probe, a small amount of solid sample can be used.
-
Instrument Setup: Set up the mass spectrometer with the appropriate ionization method (e.g., EI at 70 eV).
-
Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and major fragment ions.
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FT-IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel phenolic compound, 1-(2,6-Dihydroxyphenyl)butan-1-one, against a panel of clinically relevant bacteria and fungi. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
The protocols outlined below are based on established methodologies, primarily the broth microdilution method, which is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
-
Microorganisms (Quality Control Strains):
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom microtiter plates
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Sterile tubes for dilutions
-
Vortex mixer
-
Biological safety cabinet
-
Experimental Protocols
Preparation of Stock Solution
Due to the phenolic nature of this compound, DMSO is a recommended solvent. It is crucial to ensure the final concentration of DMSO in the assay does not inhibit microbial growth (typically ≤1% v/v).
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes of standardization, dilute the suspension in the appropriate test medium (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay
The following workflow outlines the serial dilution and inoculation steps for the MIC assay.
Caption: Workflow for the broth microdilution MIC assay.
-
Plate Setup:
-
Aseptically add 100 µL of the appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of this compound to the first column of wells. This will result in the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Controls:
-
Growth Control (Positive Control): One well containing 100 µL of broth and 100 µL of the inoculum, with no test compound.
-
Sterility Control (Negative Control): One well containing 200 µL of uninoculated broth.
-
Solvent Control: One well containing the highest concentration of DMSO used in the assay in broth with the inoculum to ensure the solvent does not inhibit growth.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum (prepared in step 2.2) to each well, except for the sterility control. This brings the final volume in each well to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C.
-
Incubation times: 16-20 hours for most bacteria, 24 hours for Staphylococcus spp., and 24-48 hours for Candida albicans.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should be clear, and the growth control should be turbid.
-
Data Presentation
MIC values should be recorded and presented in a clear, tabular format for easy comparison across different microorganisms.
Table 1: Example MIC Data for this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | >128 |
| Candida albicans | 90028 | 32 |
Hypothetical Signaling Pathway Inhibition
Antimicrobial compounds can act through various mechanisms, including the disruption of key signaling pathways essential for bacterial survival, such as those involved in cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a hypothetical pathway where an antimicrobial agent might interfere.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
This application note provides a comprehensive framework for determining the MIC of this compound. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data, which is essential for the evaluation of its potential as a novel antimicrobial agent.
Application Notes and Protocols: 1-(2,6-Dihydroxyphenyl)butan-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1-(2,6-dihydroxyphenyl)butan-1-one, a naturally occurring phenolic ketone with significant potential in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable synthetic intermediate and a biologically active compound. It has been isolated from endophytic fungi, such as Nodulisporium sp., and has demonstrated notable antimicrobial properties. Its structure, featuring a reactive ketone and an activated aromatic ring with two hydroxyl groups, makes it a versatile building block for the synthesis of more complex molecules, including flavonoids and other heterocyclic compounds. This document outlines the established synthetic routes to this compound and details its current known applications, with a focus on its antimicrobial activity.
Application 1: Synthesis of this compound
The chemical synthesis of this compound has been reported via a multi-step process starting from 2-hydroxy-6-methoxybenzaldehyde. The overall synthetic pathway involves the formation of a secondary alcohol via a Grignard reaction, followed by oxidation to a ketone, and subsequent demethylation to yield the final dihydroxyphenyl product.
Caption: Synthetic pathway for this compound.
Experimental Protocols:
Step 1: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)butanol [1]
-
Materials: 2-Hydroxy-6-methoxybenzaldehyde, propylmagnesium bromide, anhydrous tetrahydrofuran (THF), saturated NH₄Cl solution.
-
Procedure:
-
To an oven-dried 100 mL two-neck flask equipped with a magnetic stir bar under an argon atmosphere, add 2-hydroxy-6-methoxybenzaldehyde (634 mg, 3.83 mmol) and anhydrous THF (5 mL).
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add 8 mL of propylmagnesium bromide (7.66 mmol) dropwise to the reaction mixture.
-
Stir the mixture at 0°C for 6 hours.
-
Quench the reaction with a saturated NH₄Cl solution.
-
Extract the product, dry the organic phase, and concentrate under reduced pressure.
-
Step 2: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)butanone [1]
-
Materials: 1-(2-Hydroxy-6-methoxyphenyl)butanol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
In an oven-dried 100 mL round-bottomed flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanol (69 mg, 0.35 mmol) in anhydrous CH₂Cl₂ (10.0 mL).
-
Add PCC (75.5 mg, 0.35 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure.
-
Step 3: Synthesis of this compound [1]
-
Materials: 1-(2-Hydroxy-6-methoxyphenyl)butanone, boron tribromide (BBr₃), dry dichloromethane (CH₂Cl₂).
-
Procedure:
-
In an oven-dried 100 mL two-necked flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol) in dry CH₂Cl₂ (2.0 mL) under an argon atmosphere.
-
Cool the solution to 0°C in an ice-water bath.
-
Add BBr₃ (50 μL, 0.6 mmol) dropwise.
-
Stir the reaction mixture at 0°C for 10 hours.
-
Warm the solution to room temperature, dilute with CH₂Cl₂ (10 mL), and pour into ice water.
-
Extract the mixture with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel (petroleum ether: ethyl acetate, 10:1 v/v).
-
Quantitative Data:
| Product | Starting Material | Reagents | Yield |
| This compound | 1-(2-Hydroxy-6-methoxyphenyl)butanone | BBr₃, CH₂Cl₂ | 51% |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 2H), 7.22 (t, J = 8.2 Hz, 1H), 6.40 (d, J = 8.1 Hz, 2H), 3.13 (t, J = 14.6 Hz, 2H), 1.75 (m, 2H), and 1.01 (t, J = 7.4 Hz, 3H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 209.24, 160.45, 129.39, 112.02, 110.50, 105.90, 59.90, 45.87, 18.27, 14.37.[1]
Application 2: Antimicrobial Agent
This compound has been identified as a potent antimicrobial agent with a broad spectrum of activity against various pathogenic bacteria and fungi.[1] This makes it a compound of interest for the development of new antimicrobial drugs.
Caption: Workflow for antimicrobial screening of the title compound.
Antimicrobial Activity Data:
The compound demonstrated inhibitory effects on 10 out of 15 tested pathogenic strains.[1]
| Pathogen | Strain ID | Type | MIC (μg/mL) | MBC (μg/mL) |
| Candida albicans | 10213 | Fungus | 16 | >64 |
| Micrococcus luteus | 261 | Gram-positive | 16 | 64 |
| Proteus vulgaris | Z12 | Gram-negative | 16 | 64 |
| Shigella sonnei | Gram-negative | 16 | 64 | |
| Staphylococcus aureus | 6538 | Gram-positive | 16 | 64 |
Future Perspectives: A Potential Precursor for Flavonoid Synthesis
While not yet documented, the chemical structure of this compound suggests its potential as a precursor for the synthesis of chalcones and, subsequently, flavonoids. The methylene group alpha to the carbonyl is susceptible to deprotonation and can participate in aldol-type reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes.
Caption: Plausible synthesis of a chalcone derivative via Claisen-Schmidt condensation.
This reaction would yield a 2',6'-dihydroxy-α-ethylchalcone, a scaffold that could be further cyclized to form various classes of flavonoids. This presents an exciting avenue for future research, enabling the creation of novel flavonoid libraries for drug discovery and other applications. Researchers are encouraged to explore this potential synthetic utility.
References
Application Note: In Vitro Bioactivity Profiling of 1-(2,6-Dihydroxyphenyl)butan-1-one
Introduction
1-(2,6-Dihydroxyphenyl)butan-1-one is a synthetic phenolic compound. Its structure, featuring a dihydroxyphenyl group attached to a butanone moiety, suggests potential for significant biological activity. The resorcinol-like (2,6-dihydroxy) substitution on the phenyl ring is a key pharmacophore known for its antioxidant and enzyme-modulating properties. This document outlines standardized in vitro protocols to assess the antioxidant, anti-inflammatory, and cytotoxic potential of this compound, providing a foundational framework for its evaluation as a potential therapeutic agent.
Hypothesized Bioactivities
-
Antioxidant Activity: The presence of two hydroxyl groups on the aromatic ring suggests that this compound can act as a potent radical scavenger by donating hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.
-
Anti-inflammatory Activity: Chronic inflammation is linked to the overproduction of inflammatory mediators like nitric oxide (NO). Phenolic compounds often interfere with inflammatory signaling pathways, such as the NF-κB pathway, to reduce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Cytotoxic Activity: Many phenolic compounds exhibit selective cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation, making this a crucial area of investigation for novel anticancer agents.
Antioxidant Activity Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for evaluating the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Methodology
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.
-
-
Assay Procedure:
-
Create a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of DPPH solution (A_control).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance (A_sample) of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Hypothetical Data Summary
| Concentration (µg/mL) | This compound (% Inhibition) | Ascorbic Acid (% Inhibition) |
| 100 | 92.5 ± 2.1 | 98.1 ± 1.5 |
| 50 | 85.3 ± 1.8 | 96.5 ± 1.2 |
| 25 | 68.7 ± 2.5 | 89.4 ± 2.0 |
| 12.5 | 48.9 ± 1.9 | 75.3 ± 1.7 |
| 6.25 | 29.1 ± 1.5 | 55.6 ± 2.3 |
| IC50 (µg/mL) | 12.8 | 4.5 |
Anti-inflammatory Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of the test compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Potential Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Methodology
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 50, 25, 12.5, 6.25 µg/mL). Dexamethasone can be used as a positive control.
-
Pre-incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the negative control wells).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Hypothetical Data Summary
| Treatment | Concentration (µg/mL) | Nitrite Conc. (µM) | % NO Inhibition |
| Control (no LPS) | - | 2.1 ± 0.4 | - |
| LPS Control | - | 45.8 ± 3.1 | 0 |
| Test Compound | 50 | 12.5 ± 1.9 | 75.3 |
| Test Compound | 25 | 20.9 ± 2.2 | 54.4 |
| Test Compound | 12.5 | 31.4 ± 2.8 | 31.4 |
| Test Compound | 6.25 | 40.1 ± 3.0 | 12.4 |
| Dexamethasone | 10 | 8.7 ± 1.1 | 83.2 |
Cytotoxic Activity Protocol: MTT Assay
This protocol assesses the effect of this compound on the metabolic activity and proliferation of a cancer cell line (e.g., HeLa) as an indicator of cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Methodology
-
Cell Culture:
-
Culture HeLa cells in appropriate medium (e.g., EMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for 24 hours. Doxorubicin can be used as a positive control. Include untreated cells as a control (100% viability).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
Determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Hypothetical Data Summary
| Concentration (µg/mL) | This compound (% Viability) | Doxorubicin (% Viability) |
| 100 | 15.2 ± 2.5 | 5.4 ± 1.1 |
| 50 | 38.6 ± 3.1 | 10.8 ± 1.5 |
| 25 | 51.3 ± 4.0 | 22.7 ± 2.3 |
| 12.5 | 78.9 ± 3.5 | 48.9 ± 3.0 |
| 6.25 | 95.4 ± 2.8 | 70.1 ± 3.8 |
| IC50 (µg/mL) | 26.5 | 12.1 |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,6-Dihydroxyphenyl)butan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,6-dihydroxyphenyl)butan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound, an acyl resorcinol, is typically achieved through electrophilic aromatic substitution reactions. The most common and relevant methods include the Fries Rearrangement, the Hoesch reaction, and Friedel-Crafts acylation.[1][2][3] The Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst, is often preferred for its potential to control regioselectivity.[2][3] Another reported method involves the demethylation of a methoxy-substituted precursor, 1-(2-hydroxy-6-methoxyphenyl)butanone, using boron tribromide (BBr₃).[4]
Q2: Why is achieving high regioselectivity for the 2,6-dihydroxy isomer challenging?
A2: Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring with two ortho, para-directing hydroxyl groups. During acylation reactions, the acyl group can add at the C2, C4, or C6 positions. The C4 position is sterically less hindered and electronically activated by both hydroxyl groups, often leading to the 1-(2,4-dihydroxyphenyl)butan-1-one isomer as a major byproduct.[3][5] Furthermore, di-acylation can occur, yielding products like 1,1'-(2,4-dihydroxy-1,5-phenylene)bis(butan-1-one). Controlling reaction conditions is critical to favor acylation at the C2 position, ortho to one hydroxyl group and para to the other.
Q3: What is the role of the Lewis acid catalyst in these reactions?
A3: In Friedel-Crafts acylation and the Fries Rearrangement, a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) is crucial.[2][6] In Friedel-Crafts acylation, it activates the acylating agent (e.g., butanoyl chloride) to form a highly electrophilic acylium ion.[6] In the Fries Rearrangement, the Lewis acid coordinates to the carbonyl oxygen of the phenyl ester, facilitating the cleavage of the ester bond and the subsequent electrophilic attack of the acyl group onto the aromatic ring.[2] More than stoichiometric amounts of the catalyst are often required as it also coordinates with the phenolic hydroxyl groups.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and solutions?
A: Low yields can stem from several factors related to reagents, reaction conditions, and workup procedures.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are moisture-sensitive. Ensure the catalyst is fresh and handled under anhydrous conditions. |
| Poor Quality Reagents | Use freshly distilled butanoyl chloride or high-purity butyric anhydride. Ensure the resorcinol is dry and pure. |
| Suboptimal Reaction Temperature | Temperature significantly influences the reaction rate and selectivity. For the Fries rearrangement, lower temperatures may favor O-acylation, while excessively high temperatures can lead to decomposition or side reactions. An optimization screen is recommended.[3][7] |
| Incorrect Stoichiometry | The molar ratio of Lewis acid to the substrate is critical. For dihydroxy phenols, more than two equivalents of the catalyst are typically needed to account for coordination to both hydroxyl groups and the carbonyl oxygen. |
| Premature Quenching | Ensure the reaction has run to completion before workup. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Hydrolysis during Workup | The acylating agent and the product can be susceptible to hydrolysis. Perform the aqueous workup at low temperatures (e.g., with ice-cold dilute acid).[8] |
Issue 2: Formation of Isomeric Impurities (e.g., 1-(2,4-Dihydroxyphenyl)butan-1-one)
Q: My final product is contaminated with a significant amount of the 2,4-dihydroxy isomer. How can I improve the regioselectivity?
A: Controlling regioselectivity is a primary challenge. The choice of reaction and conditions is paramount.
| Potential Cause | Recommended Solution |
| Reaction Type | Standard Friedel-Crafts acylation of resorcinol often favors the 4-substituted product. The Fries rearrangement provides better control over the ortho/para selectivity.[2][3] |
| Reaction Temperature (Fries Rearrangement) | Temperature is a critical factor for controlling regioselectivity in the Fries rearrangement.[3] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. To obtain the 2-acyl product (ortho to one -OH), carefully controlled higher temperatures may be necessary, but this requires optimization to avoid decomposition. |
| Solvent Choice | The solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are traditional choices, but their toxicity is a concern.[3] Exploring greener alternatives or solvent-free conditions may alter selectivity. |
| Bulky Catalyst | Using a bulkier Lewis acid catalyst might sterically hinder attack at the more accessible C4 position, potentially increasing the proportion of the C2 (ortho) product. |
Issue 3: Purification Difficulties
Q: I am struggling to separate the desired 2,6-dihydroxy product from the 2,4-dihydroxy isomer and other byproducts. What purification strategies are effective?
A: The structural similarity of the isomers makes purification challenging.
| Technique | Recommendation |
| Column Chromatography | This is the most effective method. Use a high-resolution silica gel column. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is recommended to resolve the isomers.[8] |
| Recrystallization | If a significant amount of a single isomer is present, fractional recrystallization may be attempted. This requires screening various solvent systems to find one where the solubility of the isomers differs significantly. |
| Preparative HPLC | For high-purity samples required for biological assays, preparative reversed-phase HPLC can be an excellent, albeit more expensive, option for separating closely related isomers.[3] |
Experimental Protocols
Key Experiment: Fries Rearrangement of Resorcinol Dibutyrate
This two-step protocol is designed to favor the formation of the ortho-acylated product through the Fries Rearrangement.
Step 1: Synthesis of Resorcinol Dibutyrate (O-acylation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a base, such as pyridine or triethylamine (2.2 eq.), to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add butanoyl chloride (2.2 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of resorcinol.
-
Quench the reaction with dilute HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude resorcinol dibutyrate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to this compound (C-acylation)
-
To a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (AlCl₃) (approx. 2.5 eq.).
-
Cool the flask in an ice bath and slowly add a solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Add the crude resorcinol dibutyrate (1.0 eq.) portion-wise to the stirred suspension, keeping the temperature below 10°C.
-
After the addition, slowly heat the reaction mixture to the desired temperature (optimization may be required, e.g., 100-140°C) to favor ortho-migration.[3]
-
Maintain this temperature for several hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then quench by carefully and slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Fries Rearrangement synthesis route.
Caption: Troubleshooting logic for low reaction yield.
Caption: Relationship between temperature and isomer formation.
References
- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 2. 弗里斯重排 [sigmaaldrich.com]
- 3. 1-(2,4-Dihydroxyphenyl)butan-1-one | 4390-92-5 | Benchchem [benchchem.com]
- 4. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. future4200.com [future4200.com]
- 7. scielo.br [scielo.br]
- 8. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-(2,6-Dihydroxyphenyl)butan-1-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(2,6-Dihydroxyphenyl)butan-1-one, a common intermediate in pharmaceutical synthesis.
Troubleshooting Common Purification Issues
Researchers may encounter several challenges when purifying this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize | - Residual solvent (e.g., from extraction).- Presence of impurities that inhibit crystallization.- Product is not concentrated enough. | - Ensure all extraction solvents are thoroughly removed under reduced pressure.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify a small sample via flash chromatography to obtain a seed crystal. |
| Persistent pink or brown discoloration | - Oxidation of the phenolic hydroxyl groups.- Presence of colored impurities from the reaction. | - Perform recrystallization in the presence of a small amount of activated charcoal to adsorb colored impurities.- Carry out purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Add a small amount of a reducing agent like sodium bisulfite during workup. |
| Low yield after purification | - Product loss during recrystallization due to high solubility in the chosen solvent.- Incomplete extraction from the aqueous phase during workup.- Adsorption of the product onto silica gel during chromatography. | - Cool the recrystallization mixture slowly and for an extended period to maximize crystal formation.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).- Use a less polar eluent system in column chromatography or consider deactivating the silica gel with triethylamine. |
| Broad or depressed melting point | - The presence of impurities or residual solvent. | - Re-purify the product by recrystallization from a different solvent system.- Dry the product under high vacuum for an extended period to remove any remaining solvent. |
| Presence of starting materials (e.g., resorcinol) in NMR/TLC | - Incomplete reaction.- Inefficient removal during workup or purification. | - Resorcinol can often be removed by washing the organic layer with water or a dilute brine solution during extraction.- Optimize the chromatographic separation by using a gradient elution method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities often stem from the starting materials and side reactions of the synthesis method, such as the Houben-Hoesch reaction. These can include unreacted resorcinol, byproducts from the acylation reaction, and polymeric materials.
Q2: What is the best solvent for recrystallization?
A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) often works well. A good starting point is to dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed, followed by slow cooling.
Q3: How can I prevent the oxidation of the product during purification?
Due to the presence of two hydroxyl groups, the compound is susceptible to oxidation. To minimize this, it is recommended to work under an inert atmosphere (N2 or Ar) when possible, especially when heating solutions for extended periods. Adding a small amount of an antioxidant or a reducing agent like sodium bisulfite during the aqueous workup can also be beneficial.
Q4: What are the ideal Thin Layer Chromatography (TLC) conditions for monitoring the purification?
A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. A starting ratio of 3:1 (Hexane:Ethyl Acetate) is often effective for visualizing the separation of the product from less polar impurities. The spots can be visualized under UV light (254 nm) or by staining with a potassium permanganate solution.
Q5: Is there an alternative to column chromatography for purification?
If impurities are minimal, a carefully performed recrystallization is often sufficient. For thermally stable compounds, vacuum distillation could be an option, although degradation is a risk with phenolic compounds.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., ethyl acetate) while stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent (e.g., a hexane/ethyl acetate mixture). Dry the purified crystals under a high vacuum.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
Table 2: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Eluent) |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1 to 1:1 v/v) |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient elution from 5% to 30% Ethyl Acetate in Hexane |
Table 3: Physical Properties for Purity Assessment
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | A pink or brown tint may indicate oxidation. |
| Melting Point | ~105-108 °C | A broad or depressed melting point suggests the presence of impurities. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for crystallization failure.
Avoiding side products in Friedel-Crafts acylation for dihydroxyphenyl ketones
Welcome to the technical support center for the synthesis of dihydroxyphenyl ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Friedel-Crafts acylation and related reactions involving dihydroxyphenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing Friedel-Crafts acylation on dihydroxyphenols like catechol or resorcinol?
A1: Dihydroxyphenols are highly reactive substrates, which can lead to several challenges. The primary issues include:
-
Competition between C-acylation and O-acylation: The hydroxyl groups are nucleophilic and can be acylated to form esters (O-acylation), which is a significant side reaction competing with the desired acylation of the aromatic ring (C-acylation).[1]
-
Poor regioselectivity: Even when C-acylation occurs, a mixture of ortho- and para-isomers with respect to the hydroxyl groups can be formed, making purification difficult.
-
Catalyst deactivation: The Lewis acid catalyst can form complexes with the hydroxyl groups of the starting material and the ketone product, requiring stoichiometric or even excess amounts of the catalyst.[2]
-
Di-acylation: The high reactivity of the dihydroxyphenol ring can lead to the introduction of two acyl groups.
Q2: What is the Fries rearrangement and how is it relevant to the synthesis of dihydroxyphenyl ketones?
A2: The Fries rearrangement is a reaction that converts a phenolic ester (the product of O-acylation) to a hydroxy aryl ketone (the product of C-acylation) in the presence of a Lewis acid catalyst. This reaction is highly relevant because it can be a pathway to the desired product even if O-acylation occurs initially. The regioselectivity of the Fries rearrangement (ortho vs. para) is influenced by reaction conditions such as temperature and solvent.[3]
Q3: Are there "greener" alternatives to the traditional Friedel-Crafts acylation for preparing dihydroxyphenyl ketones?
A3: Yes, several more environmentally friendly methods are being explored. One promising approach is the use of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused. For instance, the acylation of resorcinol with acetic acid using a solid acid catalyst like Amberlyst-36 has been reported as a green alternative. This method avoids the use of corrosive and polluting Lewis acids like aluminum chloride.[4] Another approach involves using zinc oxide (ZnO) as a recyclable catalyst under solvent-free conditions with microwave irradiation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of dihydroxyphenols.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired C-acylated product | 1. Predominant O-acylation: The reaction conditions favor the kinetically controlled O-acylation over the thermodynamically controlled C-acylation.[1] 2. Catalyst deactivation: The Lewis acid is complexed by the hydroxyl groups. 3. Insufficiently reactive acylating agent. | 1a. Increase catalyst concentration: Higher concentrations of Lewis acids like AlCl₃ favor C-acylation. 1b. Increase reaction temperature: Higher temperatures can promote the Fries rearrangement of the O-acylated intermediate to the C-acylated product. 2. Use excess catalyst: Employing more than a stoichiometric amount of the Lewis acid can compensate for complexation. 3. Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides. |
| Formation of a mixture of ortho and para isomers | Poor regioselectivity in C-acylation or Fries rearrangement. The choice of solvent and temperature influences the isomer ratio. | 1. Adjust reaction temperature: Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer in the Fries rearrangement.[3] 2. Change the solvent: Non-polar solvents tend to favor the ortho-product, while polar solvents favor the para-product in the Fries rearrangement.[3] |
| Formation of di-acylated and other side products | High reactivity of the dihydroxyphenol ring. | 1. Use milder reaction conditions: Lower the temperature and use a less reactive acylating agent. 2. Control stoichiometry: Use a 1:1 molar ratio of the dihydroxyphenol to the acylating agent. |
| Difficulty in product purification | Presence of unreacted starting materials, O-acylated intermediate, and isomeric products. | 1. Optimize reaction conditions to favor a single product. 2. Employ column chromatography for separation. Isomers can often be separated using silica gel chromatography with an appropriate solvent system. |
Experimental Protocols
Protocol 1: Regioselective ortho-C-acylation of Resorcinol using ZnCl₂ on Al₂O₃ under Microwave Conditions
This protocol is adapted from a method for the regioselective acylation of phenols.[5]
-
Materials:
-
Resorcinol (1 mmol)
-
Carboxylic acid (e.g., acetic acid) (1 mmol)
-
Zinc chloride supported on alumina (ZnCl₂@Al₂O₃) catalyst
-
-
Procedure:
-
Grind a mixture of resorcinol and the carboxylic acid with the ZnCl₂@Al₂O₃ catalyst in a mortar.
-
Place the mixture in a microwave reactor.
-
Irradiate the mixture at a suitable power level and for a time determined by reaction monitoring (e.g., by TLC).
-
After completion, cool the reaction mixture and extract the product with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the yield of acylated products under different catalytic conditions.
| Dihydroxyphenol | Acylating Agent | Catalyst | Conditions | Product(s) | Yield (%) | Reference |
| Resorcinol | Acetic Acid | ZnCl₂@Al₂O₃ | Microwave, solvent-free | 2,4-Dihydroxyacetophenone | High (specific value not provided) | [5] |
| Resorcinol | Acetic Acid | ZnCl₂ (neat) | Microwave, solvent-free | 2,4-Dihydroxyacetophenone | 68 | [5] |
| Phenol | Acyl Chlorides | Dilute TfOH in Acetonitrile | Room Temperature | O-acylated product | Nearly quantitative | [3] |
| Phenol | Acyl Chlorides | Concentrated TfOH | Mild Conditions | C-acylated product | - | [3] |
Visualizations
Troubleshooting Workflow for Friedel-Crafts Acylation of Dihydroxyphenols
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of dihydroxyphenyl ketones.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
Technical Support Center: Optimizing HPLC Separation of Dihydroxyphenyl-butan-1-one Isomers
Welcome to the technical support center for the HPLC separation of dihydroxyphenyl-butan-1-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC separation of dihydroxyphenyl-butan-1-one isomers.
Question: Why am I seeing poor resolution between the 2',4'- and 3',4'-dihydroxyphenyl-butan-1-one isomer peaks?
Answer:
Poor resolution is a common issue when separating structurally similar isomers.[1] Here are several factors that can be optimized to improve peak separation:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous phase are critical for selectivity.
-
Action: Try adjusting the gradient slope or the isocratic composition. A shallower gradient can often improve the separation of closely eluting peaks. Experiment with changing the pH of the mobile phase; for phenolic compounds, a slightly acidic pH (e.g., 3-4) using a buffer like phosphate or acetate can suppress the ionization of the hydroxyl groups and lead to sharper peaks and better resolution.
-
-
Stationary Phase Chemistry: While C18 columns are widely used, alternative stationary phases can offer different selectivities.
-
Action: Consider using a phenyl-hexyl or a biphenyl stationary phase. These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating positional isomers.[2]
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Action: Increasing the column temperature (e.g., to 35-45 °C) can decrease viscosity, leading to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of your analytes.
-
-
Flow Rate: A lower flow rate generally allows for more theoretical plates and better resolution, at the cost of longer run times.
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.
-
Question: My peaks are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the dihydroxyphenyl-butan-1-one isomers, causing tailing.
-
Action: Use a modern, end-capped C18 column with minimal residual silanol activity. Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can also help by protonating the silanol groups and reducing unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Action: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.
-
Action: If the problem persists, try flushing the column with a strong solvent. If that doesn't work, reversing the column (if permitted by the manufacturer) and back-flushing may help. As a last resort, the column may need to be replaced.
-
Question: I am observing a drift in retention times. What should I do?
Answer:
Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component or inadequate mixing.
-
Action: Ensure your mobile phase is freshly prepared and adequately degassed. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, can lead to shifting retention times.
-
Action: Increase the column equilibration time to ensure the stationary phase is fully conditioned with the initial mobile phase composition before the next injection.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect column temperature and, consequently, retention times.
-
Action: Use a column oven to maintain a constant and controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate dihydroxyphenyl-butan-1-one isomers?
A1: A good starting point would be a reversed-phase method using a C18 column. Here is a sample starting method:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
This method can then be optimized based on the initial results.
Q2: How can I confirm the identity of the eluted isomer peaks?
A2: The most reliable way to confirm the identity of your peaks is to use reference standards for each isomer. By injecting a pure standard of 2',4'-dihydroxyphenyl-butan-1-one and 3',4'-dihydroxyphenyl-butan-1-one, you can compare their retention times to the peaks in your sample mixture. If standards are unavailable, techniques like HPLC-MS can be used to identify the compounds based on their mass-to-charge ratio and fragmentation patterns.
Q3: Is it possible to have co-elution of the isomers?
A3: Yes, due to their structural similarity, co-elution is a significant challenge. If you suspect co-elution, you can try the optimization strategies mentioned in the troubleshooting guide, such as changing the mobile phase, stationary phase, or temperature. Using a diode array detector (DAD) can also be helpful to check for peak purity.
Data Presentation
Table 1: Hypothetical Retention Times and Resolution of Dihydroxyphenyl-butan-1-one Isomers under Different Mobile Phase Conditions.
| Method ID | Mobile Phase B | Gradient (Time, %B) | Retention Time (min) - 2',4'-isomer | Retention Time (min) - 3',4'-isomer | Resolution (Rs) |
| M01 | Acetonitrile | (0,10), (20,50), (25,10) | 12.5 | 12.9 | 1.2 |
| M02 | Methanol | (0,15), (20,60), (25,15) | 14.2 | 14.8 | 1.4 |
| M03 | Acetonitrile | (0,10), (30,40), (35,10) | 15.1 | 15.8 | 1.8 |
Table 2: Effect of Stationary Phase on Isomer Separation (using optimized mobile phase from M03).
| Column Type | Retention Time (min) - 2',4'-isomer | Retention Time (min) - 3',4'-isomer | Resolution (Rs) |
| Standard C18 | 15.1 | 15.8 | 1.8 |
| Phenyl-Hexyl | 16.5 | 17.5 | 2.1 |
| Biphenyl | 17.2 | 18.3 | 2.5 |
Experimental Protocols
Protocol 1: General HPLC Method for Dihydroxyphenyl-butan-1-one Isomer Separation
-
Sample Preparation: Dissolve the sample containing the dihydroxyphenyl-butan-1-one isomers in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: Biphenyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-26 min: 40% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate the peaks corresponding to the two isomers and calculate the resolution. A resolution of >1.5 is generally considered baseline separation.
Mandatory Visualization
References
Technical Support Center: NMR Signal Interpretation for 1-(2,6-Dihydroxyphenyl)butan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR signal interpretation of 1-(2,6-Dihydroxyphenyl)butan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources. The most common are residual solvents, starting materials, or side products from the synthesis.
-
Residual Solvents: Consult a standard table of NMR solvent impurities to identify common solvent peaks. For example, acetone often appears as a singlet around 2.17 ppm in CDCl₃.
-
Incomplete Reaction: If this compound was synthesized by demethylation of 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, the presence of a singlet around 3.8 ppm could indicate residual methoxy starting material.
-
Side Products: Friedel-Crafts acylation of resorcinol can sometimes lead to di-acylated products. These would exhibit more complex aromatic signals and additional signals in the aliphatic region corresponding to the second butyryl chain.
Q2: The splitting patterns in the aromatic region of my 1H NMR spectrum are not as expected. Why is this?
A2: The aromatic region of this compound is expected to show a triplet and a doublet. Deviations from this can be due to:
-
Overlapping Signals: The signals of the aromatic protons may be broad or overlap, obscuring the expected splitting pattern. Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes resolve these signals.
-
Presence of Isomers: If the acylation reaction produced other isomers, such as 1-(2,4-dihydroxyphenyl)butan-1-one, you will observe a more complex set of aromatic signals.
-
Second-Order Effects: If the chemical shift difference between two coupling protons is small (approaching the coupling constant), second-order effects can distort the splitting patterns, leading to more complex multiplets.
Q3: I am not seeing the signals for the hydroxyl (-OH) protons. Is this normal?
A3: Yes, this is quite common. The signals for hydroxyl protons can be very broad and may not be easily distinguishable from the baseline. Their chemical shift is also highly dependent on the solvent, concentration, and temperature.
-
D₂O Exchange: To confirm the presence of -OH protons, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signals will disappear due to proton-deuterium exchange.
Q4: The integration of my signals does not match the expected proton count. What should I do?
A4: Inaccurate integration can be caused by several factors:
-
Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is flat.
-
Signal Overlap: If peaks are overlapping, their integrations will be combined.
-
Relaxation Delays: For quantitative analysis, ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 5 times the T₁ of the slowest relaxing proton) to allow for full relaxation of all protons.
Data Presentation: Predicted NMR Chemical Shifts
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound and a potential impurity. These values can serve as a reference for signal assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | This compound | 1-(2-hydroxy-6-methoxyphenyl)butan-1-one | Multiplicity | Integration |
| -CH₃ | ~0.95 | ~0.95 | Triplet | 3H |
| -CH₂-CH₃ | ~1.70 | ~1.70 | Sextet | 2H |
| -CO-CH₂- | ~2.90 | ~2.90 | Triplet | 2H |
| Ar-H (para to CO) | ~7.15 | ~7.25 | Triplet | 1H |
| Ar-H (ortho to CO) | ~6.40 | ~6.45 | Doublet | 2H |
| Ar-OH | Broad | Broad | Singlet | 2H |
| Ar-OCH₃ | - | ~3.80 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound | 1-(2-hydroxy-6-methoxyphenyl)butan-1-one |
| -CH₃ | ~14.0 | ~14.0 |
| -CH₂-CH₃ | ~18.5 | ~18.5 |
| -CO-CH₂- | ~45.0 | ~45.0 |
| Ar-C (ortho to CO, C-OH) | ~158.0 | ~158.0 (C-OH), ~157.0 (C-OCH₃) |
| Ar-C (para to CO) | ~130.0 | ~130.0 |
| Ar-C (ortho to CO) | ~108.0 | ~108.0 |
| Ar-C (ipso to CO) | ~115.0 | ~115.0 |
| C=O | ~205.0 | ~205.0 |
| Ar-OCH₃ | - | ~56.0 |
Experimental Protocols
Standard NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds for qualitative spectra.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Set the relaxation delay (d1) to 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mandatory Visualization
Below is a troubleshooting workflow for the NMR signal interpretation of this compound.
Technical Support Center: Analysis of 1-(2,6-Dihydroxyphenyl)butan-1-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-(2,6-Dihydroxyphenyl)butan-1-one and related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins from plasma or tissue). This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the quantitative analysis. The most common cause is competition between the analyte and matrix components for ionization in the MS source.
Q2: How can I quantitatively assess matrix effects for this compound?
A2: The most common method is the post-extraction addition technique. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. The Matrix Effect (ME) is calculated as follows:
ME (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable.
Q3: What are the primary causes of matrix effects for phenolic compounds in biological samples?
A3: For phenolic compounds like this compound, which are often analyzed using electrospray ionization (ESI) in negative mode, the primary sources of matrix effects in biological samples (e.g., plasma, urine) are phospholipids, salts, and endogenous metabolites. Phospholipids are notorious for causing ion suppression in ESI due to their high concentration and surface activity in the ESI droplets.
Troubleshooting Guide
Problem: I am observing low signal intensity and poor sensitivity for this compound. How can I determine if this is due to ion suppression?
Solution:
-
Perform a Post-Extraction Addition Experiment: Follow the protocol detailed below to quantify the degree of signal suppression. A result significantly below 85% confirms that ion suppression is occurring.
-
Inject a Blank Matrix: Inject an extract of a blank matrix sample (with no analyte) and monitor the baseline in the expected retention time window of your analyte. High background noise or interfering peaks can indicate the presence of co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties and retention time, it will experience the same degree of ion suppression or enhancement as the analyte, leading to an accurate peak area ratio and reliable quantification.
Problem: My results are not reproducible across different patient samples or batches. Could matrix effects be the cause?
Solution:
Yes, variability in the composition of the biological matrix between samples is a common cause of poor reproducibility. Different samples may contain varying levels of lipids, proteins, or salts, leading to different degrees of ion suppression or enhancement for each sample.
Mitigation Workflow: The following workflow can help identify and resolve issues related to matrix-induced irreproducibility.
Caption: Troubleshooting workflow for matrix-induced irreproducibility.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction addition method to determine the extent of ion suppression or enhancement.
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 Methanol:Water) at a known concentration (e.g., 100 ng/mL).
-
Solution B (Post-Spiked Sample): i. Select at least 6 different lots of blank biological matrix (e.g., human plasma). ii. Process these blank samples using your established extraction procedure (e.g., protein precipitation or SPE). iii. After extraction, evaporate the solvent and reconstitute the residue with Solution A.
-
-
Analysis:
-
Inject both Solution A and Solution B into the LC-MS system.
-
Record the peak area for this compound from all injections.
-
-
Calculation:
-
Calculate the Matrix Effect (ME) for each lot of the matrix: ME (%) = (Mean Peak Area from Solution B / Mean Peak Area from Solution A) * 100
-
Calculate the Relative Standard Deviation (RSD) of the ME across the different lots to assess the variability of the matrix effect.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing phospholipids and salts, which are major sources of matrix effects for phenolic compounds. A mixed-mode or reverse-phase sorbent is often suitable.
-
Cartridge Selection: Choose a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB).
-
Conditioning: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte, this compound, with 1 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS analysis.
Supporting Data
The choice of sample preparation is critical for minimizing matrix effects. More rigorous cleanup methods generally yield lower (i.e., better) matrix effects.
Table 1: Comparison of Sample Preparation Methods for Minimizing Matrix Effects on a Representative Phenolic Compound in Plasma.
| Sample Preparation Method | Typical Matrix Effect (%) | Analyte Recovery (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 40 - 75% (Suppression) | > 90% | Fast and simple | Poor cleanup, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 95% (Suppression) | 75 - 90% | Good for non-polar analytes | Can be labor-intensive |
| Solid-Phase Extraction (SPE) | 85 - 105% | 80 - 95% | Excellent cleanup, low matrix effects | More complex and costly |
Sample Preparation Decision Diagram
This diagram can help you select an appropriate sample preparation strategy based on your experimental needs.
Solubility issues of 1-(2,6-Dihydroxyphenyl)butan-1-one in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(2,6-Dihydroxyphenyl)butan-1-one in biological buffers.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting Stock Solution in Aqueous Buffer
If you observe precipitation when diluting a concentrated stock solution of this compound into your aqueous biological buffer, follow this troubleshooting workflow to identify a suitable solubilization strategy.
Caption: Troubleshooting workflow for addressing precipitation of this compound in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the predicted water solubility of this compound and why is it problematic?
A1: The predicted aqueous solubility of this compound is generally low. This is due to its chemical structure, which includes a non-polar butyl chain, making it relatively hydrophobic. In biological experiments that require aqueous buffers (e.g., cell culture media, enzyme assays), low solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: Which organic solvents are recommended for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to create concentrated stock solutions of hydrophobic compounds like this compound. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Q3: How does the pH of the biological buffer affect the solubility of this compound?
A3: The two hydroxyl groups on the phenyl ring can be deprotonated at higher pH values, increasing the compound's charge and potentially its solubility in aqueous solutions. If your experimental conditions permit, gradually increasing the pH of the buffer (e.g., from 7.4 to 8.0 or 8.5) may enhance solubility. However, always verify that the pH change does not affect your biological system or the stability of the compound.
Q4: Can I use co-solvents in my final buffer solution?
A4: Yes, if your experimental system can tolerate it. Introducing a small percentage of the stock solvent (e.g., 1-5% DMSO or ethanol) into the final aqueous buffer can help maintain the solubility of this compound. It is essential to run a vehicle control to ensure the co-solvent does not interfere with the experiment.
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for improving the solubility of poorly soluble compounds in biological studies.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO, Ethanol) to the powder.
-
Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: pH-Dependent Solubility Testing
-
Buffer Preparation: Prepare several aliquots of your primary biological buffer (e.g., Phosphate-Buffered Saline, TRIS-HCl) at different pH values (e.g., 7.0, 7.4, 7.8, 8.2, 8.6).
-
Dilution: Add a small, consistent volume of the this compound stock solution to each buffer aliquot to achieve the desired final concentration.
-
Observation: Gently mix and incubate the solutions at the experimental temperature. Visually inspect for any signs of precipitation immediately and after a set period (e.g., 30 minutes).
-
Quantification (Optional): To quantify solubility, centrifuge the samples to pellet any precipitate, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Caption: Workflow for determining the effect of pH on the solubility of the compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | - |
| Predicted LogP | 1.8 - 2.2 | Various Prediction Models |
| Predicted Water Solubility | Low (e.g., < 1 mg/mL) | Various Prediction Models |
Table 2: Example Solubility Data in Common Biological Buffers
This table presents hypothetical data for illustrative purposes. Users should generate their own data following Protocol 2.
| Buffer (pH 7.4) | Co-solvent (5% v/v) | Solubilizing Agent | Max Soluble Concentration (µM) | Observations |
| PBS | None | None | < 10 | Immediate precipitation |
| PBS | DMSO | None | 50 | Clear solution |
| TRIS-HCl | None | None | < 15 | Hazy solution |
| TRIS-HCl | Ethanol | None | 40 | Clear solution |
| HEPES | None | 10 mM HP-β-CD | 100 | Clear solution |
Table 3: Properties of Common Biological Buffers
| Buffer | Buffering Range | pKa at 25°C | Key Characteristics |
| PBS (Phosphate) | 6.5 - 7.5 | 7.2 | Physiological pH and ionic strength. |
| TRIS | 7.5 - 9.0 | 8.1 | pH is temperature-dependent. |
| HEPES | 6.8 - 8.2 | 7.5 | Generally good for cell culture. |
| MOPS | 6.5 - 7.9 | 7.2 | Often used in electrophoresis. |
Technical Support Center: Synthesis of 1-(2,6-Dihydroxyphenyl)butan-1-one
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the laboratory synthesis and scale-up of 1-(2,6-Dihydroxyphenyl)butan-1-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges.
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dihydroxybenzene
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dihydroxybenzene (resorcinol) with butyryl chloride using aluminum chloride as a catalyst.
Materials:
-
1,3-Dihydroxybenzene (Resorcinol)
-
Butyryl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Hexane
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,3-dihydroxybenzene and dry nitrobenzene.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride to the stirred solution. The addition should be portion-wise to control the exothermic reaction.
-
Acylating Agent Addition: Once the aluminum chloride has been added and the temperature is stable, add butyryl chloride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas may evolve.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Reaction Parameters
| Parameter | Value |
| Reactants | |
| 1,3-Dihydroxybenzene | 1.0 eq |
| Butyryl chloride | 1.1 - 1.2 eq |
| Anhydrous Aluminum chloride | 2.5 - 3.0 eq |
| Solvent | |
| Nitrobenzene | 5 - 10 mL per gram of resorcinol |
| Reaction Conditions | |
| Temperature | 0 - 10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2 - 4 hours |
| Workup | |
| Quenching Solution | Ice and 2M HCl |
| Extraction Solvent | Dichloromethane or Ethyl acetate |
| Purification | |
| Method | Column Chromatography or Recrystallization |
| Expected Yield | 60 - 75% |
Troubleshooting Guide
Q1: The reaction is not proceeding to completion, or the yield is very low.
A1:
-
Moisture Contamination: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous aluminum chloride should be a fine, white to pale yellow powder; if it is clumpy, it may have been exposed to moisture.
-
Reagent Quality: Use freshly opened or properly stored anhydrous aluminum chloride and butyryl chloride. Butyryl chloride can hydrolyze over time to butyric acid, which will not participate in the reaction.
-
Insufficient Catalyst: A molar excess of aluminum chloride is required as it complexes with both the carbonyl group of the product and the hydroxyl groups of the resorcinol. Ensure at least 2.5 equivalents are used.
-
Reaction Temperature: While the initial addition is done at low temperatures to control the exothermic reaction, the reaction itself may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Q2: A significant amount of a dark, tar-like substance is formed during the reaction.
A2:
-
High Reaction Temperature: Overheating the reaction mixture can lead to polymerization and the formation of tarry byproducts. Maintain careful temperature control, especially during the addition of the catalyst and acylating agent.
-
Incorrect Order of Addition: Ensure that the aluminum chloride is added to the solution of 1,3-dihydroxybenzene before the addition of butyryl chloride. This allows for the formation of the catalyst-substrate complex.
-
Concentrated Reagents: If the reaction mixture is too concentrated, localized overheating can occur. Ensure adequate solvent is used.
Q3: The workup is difficult, with the formation of a stable emulsion.
A3:
-
Insufficient Acid: During the quench, ensure enough hydrochloric acid is used to fully decompose the aluminum chloride complexes. The aqueous layer should be strongly acidic.
-
Vigorous Shaking: While thorough mixing is necessary for extraction, overly vigorous shaking can lead to stable emulsions, especially with phenolic compounds. Use gentle, swirling inversions of the separatory funnel.
-
Brine Wash: Adding a saturated sodium chloride (brine) solution during the workup can help to break up emulsions by increasing the ionic strength of the aqueous phase.
Q4: The product is difficult to purify, with multiple spots on the TLC plate.
A4:
-
Isomer Formation: Friedel-Crafts acylation on substituted benzenes can sometimes lead to the formation of isomers. In the case of 1,3-dihydroxybenzene, acylation can potentially occur at the 4-position, leading to the formation of 1-(2,4-Dihydroxyphenyl)butan-1-one. Careful column chromatography should be able to separate these isomers.
-
Di-acylation: If an excess of butyryl chloride is used or the reaction conditions are too harsh, di-acylation of the resorcinol ring can occur.
-
Incomplete Reaction: If the reaction has not gone to completion, the starting material (1,3-dihydroxybenzene) will be present in the crude product.
-
Byproducts from Side Reactions: Other side reactions can lead to a complex mixture. A thorough purification by column chromatography with a carefully selected solvent system is crucial.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A1: Yes, other Lewis acids such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used for Friedel-Crafts acylations. However, aluminum chloride is often the most effective for this type of transformation. The optimal catalyst and reaction conditions may need to be re-evaluated for each specific Lewis acid.
Q2: Is it possible to perform this reaction without a solvent or with a "greener" solvent?
A2: While nitrobenzene is a traditional solvent for this reaction due to its ability to dissolve the aluminum chloride complexes, it is also highly toxic. Alternative, less toxic solvents such as carbon disulfide or 1,2-dichloroethane can be used, although they may be less effective. Solvent-free conditions have been explored for some Friedel-Crafts reactions, often using a large excess of the Lewis acid, but this may not be suitable for scaling up this particular synthesis.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Corrosive Reagents: Aluminum chloride and butyryl chloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic Solvent: Nitrobenzene is toxic and can be absorbed through the skin. Use it only in a well-ventilated fume hood and with appropriate gloves.
-
Exothermic Reaction: The addition of aluminum chloride and the quenching step are highly exothermic. Use an ice bath to control the temperature and perform additions slowly.
-
HCl Gas Evolution: Quenching the reaction with acid will evolve HCl gas. This must be done in a fume hood.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Common pitfalls in 1-(2,6-Dihydroxyphenyl)butan-1-one handling and storage
This technical support center provides guidance on the common pitfalls in handling and storage of 1-(2,6-Dihydroxyphenyl)butan-1-one, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Possible Cause 1: Degradation of the Compound
-
Observation: You may observe a color change in the solid compound (e.g., from off-white to pink or brown), a decrease in potency, or the appearance of unexpected spots on a TLC plate.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Assess Purity: Re-evaluate the purity of your sample using an appropriate analytical method such as HPLC or NMR.
-
Prepare Fresh Solutions: Avoid using old stock solutions, as the compound can degrade in solution, especially at neutral or alkaline pH. Prepare solutions fresh for each experiment.
-
Possible Cause 2: Low Solubility
-
Observation: The compound does not fully dissolve in your chosen solvent, leading to inaccurate concentrations and unreliable results.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: Refer to the solubility data table below. For aqueous solutions, consider using a co-solvent like DMSO or ethanol.
-
Gentle Heating and Sonication: Aid dissolution by gently warming the solution or using a sonicator. Be cautious with heating as it can accelerate degradation.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. For aqueous buffers, assess the impact of pH on solubility, noting that higher pH can increase solubility but may also increase the rate of oxidation.
-
Issue: Difficulty in Purification
Possible Cause: Co-eluting Impurities or Recrystallization Issues
-
Observation: Standard purification techniques like column chromatography or recrystallization do not yield a product of the desired purity.
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related impurities.
-
Recrystallization Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Consider Alternative Purification Methods: If standard methods fail, explore other techniques such as preparative HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool (2-8 °C), dry, and dark environment. It is highly recommended to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent oxidation.
Q2: My solid this compound has changed color. Is it still usable?
A2: A color change, typically to a pinkish or brownish hue, is a visual indicator of potential oxidation and degradation. While a slight color change may not significantly impact all experiments, it is crucial to re-assess the purity of the compound before use, for example, by measuring its melting point or running an HPLC analysis. For sensitive applications, using a fresh, pure batch is advisable.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone. Its solubility in water is expected to be low. For biological assays, preparing a concentrated stock solution in DMSO and then diluting it with the aqueous buffer is a common practice.
Q4: How can I monitor the stability of this compound in my experimental conditions?
A4: The stability of the compound can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves analyzing samples at different time points and observing any decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | - |
| Melting Point | 148 - 152 °C | |
| Purity | 97% | |
| Appearance | Off-white to light yellow solid | General observation for phenolic ketones |
| Solubility | Soluble in DMSO, ethanol, methanol | General knowledge for similar compounds |
Experimental Protocols
Protocol: Determination of Compound Stability in Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solvent system.
1. Materials:
- This compound
- HPLC-grade solvent of choice (e.g., DMSO, ethanol)
- HPLC system with a UV detector
- C18 HPLC column
- Volumetric flasks and pipettes
2. Procedure:
- Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Preparation: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
- Initial Analysis (T=0): Immediately analyze the freshly prepared sample by HPLC to determine the initial peak area of the compound. This will serve as the baseline.
- Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and analyze it by HPLC.
- Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
3. HPLC Method (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 280 nm).
- Column Temperature: 25 °C
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Technical Support Center: Enhancing the Resolution of 1-(2,6-Dihydroxyphenyl)butan-1-one in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 1-(2,6-Dihydroxyphenyl)butan-1-one. The following information is based on established chromatographic principles and best practices for the separation of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the resolution of this compound?
A1: To enhance resolution, it's crucial to optimize the three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k).[1][2][3] A systematic approach involves:
-
Optimizing Retention Factor (k): Aim for a k value between 2 and 10 for optimal separation. This can be achieved by adjusting the mobile phase strength.[4] For reversed-phase HPLC, this typically means modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[3]
-
Improving Selectivity (α): This is often the most effective way to improve resolution.[3] Changes in the mobile phase composition (e.g., trying different organic solvents, altering the pH) or switching the stationary phase (column chemistry) can significantly impact selectivity.[2][3]
-
Increasing Efficiency (N): Higher efficiency leads to sharper peaks and better resolution. This can be accomplished by using a longer column, a column with a smaller particle size, or by optimizing the flow rate.[1][2]
Q2: My peaks for this compound are broad. What could be the cause and how can I fix it?
A2: Peak broadening can stem from several factors.[5][6] Common causes and solutions include:
-
Low Flow Rate: Each column has an optimal flow rate. A rate that is too low can lead to broader peaks.[5] Consult the column manufacturer's guidelines for the ideal flow rate based on the column's internal diameter.[5]
-
High Injection Volume or Sample Overload: Injecting too much sample can overwhelm the column, causing peak distortion.[5][6] Try diluting the sample or reducing the injection volume.[5]
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to band broadening. Minimize this "dead volume" by using shorter, narrower ID tubing where possible.[2]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[5] Try flushing the column or, if necessary, replace it.[5] Using a guard column can help extend the life of your analytical column.[7]
Q3: I'm observing peak tailing with this compound. What are the likely causes and solutions?
A3: Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by:
-
Secondary Interactions: The hydroxyl groups on this compound can interact with active sites (e.g., residual silanols) on the silica-based stationary phase. This can be minimized by:
-
Adjusting Mobile Phase pH: For acidic compounds like phenols, operating at a lower pH (e.g., using a formic acid or phosphate buffer) can suppress the ionization of both the analyte and residual silanols, leading to more symmetrical peaks.
-
Using an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.
-
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can cause tailing. Back-flushing the column (if the manufacturer allows) or replacing the column frit may resolve the issue.[5]
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of the analyte, small fluctuations can lead to inconsistent ionization and peak tailing. Ensure the buffer has sufficient capacity at the desired pH.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Impurity
| Troubleshooting Step | Action | Expected Outcome |
| 1. Optimize Mobile Phase Strength | In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[3] | Increased retention time and potentially improved separation. Aim for a retention factor (k) between 2 and 10.[4] |
| 2. Modify Mobile Phase Selectivity | a) Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[2] b) Adjust the pH of the mobile phase. For phenolic compounds, a lower pH is often beneficial. c) Introduce a different buffer or additive.[8] | Altered elution order or increased separation between the peaks of interest. |
| 3. Change the Stationary Phase | Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl or Cyano column) to introduce different separation mechanisms like π-π interactions.[2] | Significant changes in selectivity and resolution. |
| 4. Increase Column Efficiency | a) Use a longer column.[1] b) Use a column with smaller particle size (UHPLC).[2] | Sharper peaks, which can lead to baseline resolution of closely eluting compounds. |
| 5. Adjust Temperature | Increase the column temperature (e.g., from 30°C to 40°C). | Decreased mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.[8] Be mindful of potential analyte degradation at higher temperatures. |
Issue 2: Drifting Retention Times for this compound
| Troubleshooting Step | Action | Potential Cause |
| 1. Check Mobile Phase Preparation | Ensure the mobile phase is freshly prepared, well-mixed, and properly degassed.[7] If preparing the mobile phase online, verify the proportioning valves are working correctly.[9] | Changes in mobile phase composition over time.[9] |
| 2. Verify System Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. | Incomplete equilibration can lead to a gradual shift in retention times. |
| 3. Inspect for Leaks | Check all fittings and connections for any signs of leaks. | A leak in the system can cause pressure fluctuations and affect the flow rate, leading to variable retention times. |
| 4. Monitor Column Temperature | Use a column oven to maintain a consistent temperature.[7] | Fluctuations in ambient temperature can affect retention.[6] |
| 5. Assess Column Health | If the retention time consistently decreases, it may indicate column degradation. | Loss of stationary phase can lead to shorter retention times. |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Phenolic Compounds
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile).
Visualizations
Caption: Troubleshooting workflow for enhancing chromatographic resolution.
Caption: Relationship between key parameters and chromatographic resolution.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 6. uhplcs.com [uhplcs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mastelf.com [mastelf.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 1-(2,6-Dihydroxyphenyl)butan-1-one Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 1-(2,6-dihydroxyphenyl)butan-1-one, a phenolic compound with notable antimicrobial activity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound from natural sources, particularly from endophytic fungi, a known source of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Target Compound in Crude Extract | Inefficient extraction solvent. | - Phenolic compounds have varying polarities. While ethyl acetate is commonly used for fungal extracts, consider testing a range of solvents with varying polarities (e.g., methanol, acetone, or mixtures with water).[2] - For phenolic ketones, solvent mixtures can be more effective. A ternary mixture of water, ethanol, and methanol has shown high efficiency in some cases. |
| Degradation of the target compound. | - Phenolic compounds can be sensitive to high temperatures, light, and oxygen.[1] Avoid prolonged exposure to heat and light during extraction and concentration. - Consider using techniques like supercritical fluid extraction (SFE) to minimize oxidation. | |
| Incomplete cell lysis (if extracting from mycelia). | - Ensure thorough homogenization or grinding of the fungal biomass before extraction to maximize solvent exposure. | |
| Emulsion Formation During Liquid-Liquid Extraction (LLE) | High concentration of surfactant-like molecules (e.g., lipids, proteins) in the extract. | - Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifugation at a low speed can also aid in phase separation. |
| Agitation is too vigorous. | - Reduce the intensity of mixing. Gentle, repeated inversions are often sufficient for extraction without causing a stable emulsion. | |
| Poor Separation of Phases in LLE | Densities of the aqueous and organic phases are too similar. | - The addition of salt to the aqueous layer can increase its density, improving separation. - A slight change in temperature can also alter the densities of the solvents. |
| Inability to visualize the interface. | - If the layers are dark, shining a bright light through the separatory funnel can help illuminate the interface. | |
| Co-extraction of Impurities | The chosen solvent is not selective enough. | - Employ a multi-step extraction with solvents of different polarities (e.g., a preliminary wash with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent). - Utilize solid-phase extraction (SPE) for cleanup of the crude extract. |
| Target Compound is Present in Both Aqueous and Organic Layers | The pH of the aqueous phase is not optimal for partitioning. | - this compound is a phenolic compound and therefore weakly acidic. Adjusting the pH of the aqueous phase can influence its solubility. At a lower pH, it will be less ionized and more likely to partition into the organic phase. Experiment with slight acidification of the aqueous layer. |
| Inconsistent Results in HPLC-UV Analysis | Poor resolution of the analyte peak. | - Optimize the mobile phase composition. For phenolic compounds, a gradient elution with a C18 column using a mixture of acidified water and acetonitrile or methanol is common.[3][4] - Adjust the pH of the aqueous component of the mobile phase to improve peak shape. |
| Presence of interfering peaks. | - Improve the sample cleanup procedure before HPLC analysis (e.g., using SPE). - Adjust the detection wavelength to one where the analyte has maximum absorbance and the impurities have minimal absorbance. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for extracting this compound?
A1: The choice of solvent is critical and depends on the source material. For extracting phenolic compounds from fungal cultures, ethyl acetate is a commonly used and effective solvent.[5][6] However, for plant materials, mixtures of alcohols (like ethanol or methanol) and water are often employed.[7][8] It is recommended to perform small-scale pilot extractions with a few different solvents or solvent systems to determine the optimal choice for your specific matrix.
Q2: At what temperature should I conduct the extraction?
A2: Phenolic compounds can be heat-labile. While slightly elevated temperatures can increase extraction efficiency, high temperatures may lead to degradation. A general recommendation is to start with extractions at or slightly above room temperature (e.g., 20-50°C).[9] If using a reflux system, monitor the temperature carefully and keep the extraction time as short as possible.
Q3: How can I improve the purity of my extract before final purification?
A3: A common strategy is to perform a preliminary defatting step, especially with plant or fungal biomass. This involves an initial extraction with a non-polar solvent like hexane to remove lipids and other non-polar compounds. After this, you can proceed with the main extraction using a more polar solvent. Solid-phase extraction (SPE) is also a highly effective cleanup technique for crude extracts.
Q4: My final purified compound shows signs of degradation over time. How can I store it?
A4: Due to the dihydroxyphenyl moiety, this compound is susceptible to oxidation. For long-term storage, it is advisable to keep the purified compound as a solid, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20°C). If stored in solution, use a de-gassed solvent and protect it from light.
Q5: What analytical technique is best for quantifying this compound in my extracts?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely used method for the quantification of phenolic compounds.[3][4] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acidified water and an organic solvent like acetonitrile or methanol. The UV detector should be set to the wavelength of maximum absorbance for the compound. For structural confirmation, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is recommended.
Quantitative Data on Extraction
| Fungal Source Type | Extraction Solvent | Total Phenolic Content (mg GAE/g of extract) | Reference |
| Endophytic Fungus (Cophinforma mamane) | Ethyl Acetate | 61.61 | [10] |
| Endophytic Fungus (Lasiodiplodia theobromae) | Not specified | 4.14 - 4.22 | [3] |
| Endophytic Fungi (from Salvadora oleoides) | Methanol | Yields varied from 0.3% to 1.79% of mycelial dry weight. | [6] |
*GAE: Gallic Acid Equivalents. The yield of a specific compound like this compound will be a fraction of the total phenolic content and is highly dependent on the fungal species and culture conditions.
Experimental Protocols
Protocol 1: General Extraction of Phenolic Compounds from Endophytic Fungi
This protocol is a general guideline for the extraction of phenolic compounds from the liquid culture of an endophytic fungus. Optimization may be required.
-
Fungal Cultivation:
-
Harvesting and Initial Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
To the culture filtrate, add an equal volume of ethyl acetate in a separatory funnel.
-
Perform a liquid-liquid extraction by gently inverting the funnel multiple times, ensuring to vent frequently to release pressure.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Column Chromatography):
-
The resulting crude extract can be further purified using column chromatography on silica gel.
-
A typical mobile phase for separating phenolic ketones could be a gradient of petroleum ether and ethyl acetate.[1]
-
Protocol 2: General HPLC-UV Analysis
This protocol outlines a general method for the analysis of this compound. Method validation and optimization are crucial.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
A gradient elution is recommended, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 25-30°C.
-
UV detection wavelength: Determine the λmax of a pure standard of this compound.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the purified compound or a certified reference standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the crude or partially purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Troubleshooting Workflow for Low Extraction Yield
Caption: A logical workflow for troubleshooting low extraction yields.
Antimicrobial Signaling Pathway of Phenolic Compounds
Caption: General mechanism of bacterial cell membrane disruption by phenolic compounds.
References
- 1. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extracts of endophytic fungi from leaves of selected Nigerian ethnomedicinal plants exhibited antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(2,6-Dihydroxyphenyl)butan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of 1-(2,6-Dihydroxyphenyl)butan-1-one.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the crystallization of this compound.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with phenolic compounds. This typically occurs when the solute is supersaturated at a temperature above its melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the primary solvent to the mixture. This reduces the supersaturation level, allowing the solution to cool to a lower temperature before the compound's solubility limit is reached.
-
Slow Cooling: Ensure the cooling process is gradual. Rapid cooling can lead to a sudden increase in supersaturation, promoting oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Use a Co-solvent System: Introduce a second solvent (an anti-solvent) in which the compound is less soluble. The two solvents must be miscible. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly.[1]
-
Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution. This provides a template for crystal growth and can help bypass the energy barrier for nucleation, preventing oiling out.
Q2: I am getting a very low yield of crystals. What are the likely causes and solutions?
A2: A poor yield can be frustrating. Here are some common causes and how to troubleshoot them:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound may remain in the mother liquor. To check for this, take a small sample of the filtrate and evaporate it. A substantial residue indicates that a large amount of your compound is still in solution. To recover more product, you can try to partially evaporate the solvent from the mother liquor and cool it again to induce further crystallization.
-
Premature Crystallization: If crystals form too early, for instance during hot filtration, you can lose a significant portion of your product. To prevent this, ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent to keep the compound dissolved.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, your yield will be low. You may need to screen for a more suitable solvent or solvent system.
Q3: No crystals are forming, even after cooling the solution. What steps can I take to induce crystallization?
A3: If your solution remains clear upon cooling, it is likely supersaturated but nucleation has not occurred. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[2]
-
Seeding: As mentioned previously, adding a seed crystal can initiate crystallization.[2]
-
Reducing Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Introducing an Anti-solvent: If you are using a single solvent system, you can try adding a small amount of a miscible anti-solvent to decrease the overall solubility of your compound.
Q4: My crystals are discolored or appear impure. How can I improve their purity?
A4: The goal of crystallization is purification. If your crystals are not pure, consider the following:
-
Recrystallization: A second crystallization step is often necessary to achieve high purity. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.
-
Activated Charcoal: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.
-
Washing: Ensure you wash the filtered crystals with a small amount of cold solvent to remove any residual mother liquor that contains impurities.
Data Presentation
Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following table presents a hypothetical but representative solubility profile based on the general properties of phenolic ketones. This data should be used as a guideline for solvent screening.
| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) (Hypothetical) | Solubility at 78°C ( g/100 mL) (Hypothetical) | Suitability for Crystallization |
| Water | 10.2 | < 0.1 | ~ 1.0 | Good (as an anti-solvent or for hot water crystallization) |
| Ethanol | 5.2 | ~ 15 | > 50 | Good (as a primary solvent) |
| Acetone | 5.1 | > 50 | > 100 | Poor (too soluble) |
| Ethyl Acetate | 4.4 | ~ 10 | > 40 | Good |
| Dichloromethane | 3.1 | ~ 5 | > 30 | Potentially Good |
| Toluene | 2.4 | < 1 | ~ 10 | Good |
| Hexane | 0.1 | < 0.01 | < 0.1 | Good (as an anti-solvent) |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection: Based on preliminary tests or the data table above, select a suitable solvent (e.g., ethanol, ethyl acetate, or toluene). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Co-solvent Recrystallization of this compound
This method is particularly useful if the compound is too soluble in a single solvent or if it tends to oil out.
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point.
-
Addition of Anti-solvent: While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Optimizing reaction conditions for 1-(2,6-Dihydroxyphenyl)butan-1-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 1-(2,6-dihydroxyphenyl)butan-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common multi-step synthesis involving demethylation.
Q1: I am experiencing low yield during the final demethylation step using Boron Tribromide (BBr3). What are the common causes and solutions?
A1: Low yields in the BBr3 demethylation of a methoxy group to a hydroxyl group can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Moisture Contamination: BBr3 reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: Use a fresh, high-quality BBr3 solution. Older solutions may have decomposed, reducing their effectiveness.
-
Reaction Temperature: The reaction temperature is critical. While one study noted a higher yield at room temperature compared to 0°C or -20°C for a similar compound, temperature control is crucial to minimize side reactions.[1] It is recommended to add the BBr3 dropwise at 0°C to control the initial exothermic reaction, followed by stirring at a controlled temperature (e.g., 0°C or room temperature) for a defined period.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.
-
Work-up Procedure: The quenching and extraction process is vital. The reaction should be quenched by slowly adding it to ice water to decompose excess BBr3. Thorough extraction with a suitable solvent like dichloromethane is necessary to recover the product.[1]
Q2: My oxidation of the secondary alcohol to the ketone is resulting in multiple products or a low yield. What should I check?
A2: The choice of oxidizing agent is a key factor in this step. For the oxidation of the precursor 1-(2-hydroxy-6-methoxyphenyl)butanol, Pyridinium chlorochromate (PCC) was found to be the most effective among screened oxidants like IBX and DMP.[1]
-
Choice of Oxidant: If you are not using PCC, consider switching to it. PCC is known for its mild and selective oxidation of secondary alcohols to ketones.
-
Reaction Conditions: Ensure the reaction is performed in an anhydrous solvent like dichloromethane at room temperature.[1]
-
Stoichiometry: Use the correct molar equivalents of the oxidant. An excess may lead to over-oxidation or side reactions, while an insufficient amount will result in an incomplete reaction.
Q3: I am observing significant side product formation during the Grignard reaction. How can I improve the selectivity?
A3: The Grignard reaction to form the precursor alcohol is sensitive to reaction conditions.
-
Starting Material Purity: Ensure your starting aldehyde (2-hydroxy-6-methoxybenzaldehyde) is pure.
-
Temperature Control: The addition of the Grignard reagent (propylmagnesium bromide) should be done dropwise at 0°C to prevent side reactions.[1]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents and water. Ensure all glassware is dry and anhydrous solvents (like THF) are used under an inert atmosphere.
-
Quenching: Quench the reaction with a saturated ammonium chloride solution to neutralize the reaction mixture and facilitate product isolation.[1]
Frequently Asked Questions (FAQs)
What are the common synthetic routes to this compound?
There are several potential synthetic strategies. A well-documented method involves a multi-step synthesis starting from 2,6-dihydroxybenzaldehyde. This involves protection of one hydroxyl group via methylation, a Grignard reaction with propylmagnesium bromide, oxidation of the resulting secondary alcohol, and final deprotection (demethylation) using BBr3 to yield the target compound.[1]
Alternative methods, often used for synthesizing similar dihydroxyphenyl ketones, include Friedel-Crafts acylation or a Fries rearrangement using resorcinol as a starting material.[2] However, regioselectivity can be a challenge with these methods for the 2,6-isomer.
How can I purify the final product, this compound?
Column chromatography on silica gel is a common and effective method for purification. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1] The exact ratio may need to be optimized based on TLC analysis.
What are some of the key intermediates in the multi-step synthesis from 2,6-dihydroxybenzaldehyde?
The key intermediates in this synthetic pathway are:
-
2-hydroxy-6-methoxybenzaldehyde
-
1-(2-hydroxy-6-methoxyphenyl)butanol
-
1-(2-hydroxy-6-methoxyphenyl)butanone[1]
Are there any known side reactions to be aware of?
During the synthesis of dihydroxyacetophenone derivatives, side reactions can occur, which may lead to the formation of impurities and lower yields.[3] For instance, in Friedel-Crafts type reactions, controlling the position of acylation on a dihydroxylated ring can be difficult. In the multi-step synthesis, incomplete reactions at any stage (methylation, oxidation, demethylation) will lead to a mixture of products that can be challenging to separate.
Experimental Protocols & Data
Synthesis Pathway Overview
The following table summarizes the reaction conditions for a multi-step synthesis of this compound.[1]
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Methylation | 2,6-dihydroxybenzaldehyde, CH3I, K2CO3 | THF | Room Temp. | 6 h | 78% |
| 2 | Grignard Reaction | 2-hydroxy-6-methoxybenzaldehyde, Propylmagnesium bromide | Anhydrous THF | 0°C | 6 h | 70% |
| 3 | Oxidation | 1-(2-hydroxy-6-methoxyphenyl)butanol, PCC | Anhydrous CH2Cl2 | Room Temp. | 2 h | N/A |
| 4 | Demethylation | 1-(2-hydroxy-6-methoxyphenyl)butanone, BBr3 | Anhydrous CH2Cl2 | 0°C to Room Temp. | 10 h | 51% |
Detailed Protocol: Demethylation Step[1]
-
In an oven-dried 100 mL two-necked flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (0.2 mmol) in dry dichloromethane (2.0 mL) under an argon atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Add BBr3 (0.6 mmol) dropwise into the solution.
-
Stir the reaction mixture for 10 hours at 0°C.
-
Allow the reaction solution to warm to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and pour it into ice water.
-
Extract the resulting mixture with dichloromethane (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether: ethyl acetate = 10:1) to afford the final product.
Visualizations
References
Technical Support Center: Quantitative Analysis of 1-(2,6-Dihydroxyphenyl)butan-1-one
This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the quantitative analysis of 1-(2,6-Dihydroxyphenyl)butan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for the quantitative analysis of this compound?
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary method due to the compound's chromophore (the dihydroxyphenyl group) and its polarity. A reverse-phase C18 column is typically a good starting point.
Q2: How should I prepare my samples and standards?
Samples and standards should be prepared in a high-quality solvent that is compatible with the mobile phase. A common choice is a mixture of methanol or acetonitrile and water. Due to the presence of two hydroxyl groups, this compound may be susceptible to oxidation, especially at non-neutral pH. It is advisable to prepare fresh solutions and store them protected from light and at a cool temperature (e.g., 4°C) for short-term storage.
Q3: What are the potential stability issues with this compound?
Phenolic compounds can be sensitive to oxidation, light, and high temperatures. This can lead to a decrease in the analyte concentration over time, affecting the accuracy of quantitative results. It is recommended to perform stability studies on your stock solutions and prepared samples.
Q4: Can I use Gas Chromatography (GC) for analysis?
Direct analysis by GC may be challenging due to the low volatility and potential thermal degradation of the dihydroxyphenyl moiety. A derivatization step, such as silylation, to mask the hydroxyl groups would likely be necessary to improve volatility and thermal stability for GC-MS analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the phenolic hydroxyl groups and active sites on the silica packing material. | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the hydroxyl groups. Ensure high-purity silica columns are used. |
| Column overload. | Reduce the concentration or injection volume of the sample. | |
| No Peak or Very Small Peak | Incorrect detection wavelength. | Determine the UV maximum absorbance (λmax) of this compound by scanning a standard solution with a UV spectrophotometer. Set the detector to this wavelength. |
| Analyte degradation. | Prepare fresh samples and standards. Use an amber vial to protect from light. Check the pH of your sample solution. | |
| Injection issue. | Check the autosampler for air bubbles in the syringe and ensure the correct injection volume is set. | |
| Shifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 15-20 column volumes) before starting the sequence. |
| Mobile phase composition changing. | Check for solvent evaporation or improper mixing. If preparing the mobile phase manually, ensure accurate measurements. Use a gradient proportioning valve if available. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter all mobile phase solvents. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). |
| Detector lamp issue. | Check the lamp energy and lifetime. Replace if necessary. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantitative Analysis
This protocol provides a starting point for method development. Optimization will likely be required for your specific matrix and instrumentation.
-
Chromatographic System:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program (Illustrative):
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (Return to initial conditions and equilibrate)
-
-
-
Detection:
-
Wavelength: Scan for λmax (typically around 275-285 nm for phenolic compounds).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in methanol.
-
Perform serial dilutions to create a calibration curve with at least 5 concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample matrix.
-
Extract with a suitable solvent (e.g., methanol).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge to pellet any particulates.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
The following tables represent example data from a hypothetical method validation to serve as a reference for expected performance.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1.0 | 55,234 |
| 5.0 | 278,991 |
| 10.0 | 549,876 |
| 25.0 | 1,380,112 |
| 50.0 | 2,755,430 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 2.5 | < 2.5% | < 3.0% | 98.5% |
| Medium | 20.0 | < 2.0% | < 2.5% | 101.2% |
| High | 40.0 | < 1.5% | < 2.0% | 99.3% |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Decision tree for troubleshooting common HPLC issues.
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthetic 1-(2,6-Dihydroxyphenyl)butan-1-one
This guide provides a comprehensive framework for the synthesis and structural confirmation of 1-(2,6-dihydroxyphenyl)butan-1-one, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific isomer, this document presents a detailed experimental protocol and a comparative analysis of its expected spectral data against the experimentally verified data of a closely related structural analogue, 1-(2,4-dihydroxyphenyl)butan-1-one. This comparison offers researchers a reliable benchmark for verifying the successful synthesis and purification of the target compound.
Experimental Protocols
A robust synthesis and rigorous characterization are paramount to ensure the identity and purity of the final compound. The following protocols outline the proposed synthesis via the Houben-Hoesch reaction and the subsequent structural analysis.
1. Synthesis of this compound
The Houben-Hoesch reaction provides a reliable method for the acylation of electron-rich phenols.
-
Materials: 1,3-Dihydroxybenzene (resorcinol), butyronitrile, anhydrous zinc chloride (ZnCl₂), dry diethyl ether, and gaseous hydrogen chloride (HCl).
-
Procedure:
-
A solution of 1,3-dihydroxybenzene (1 equivalent) and butyronitrile (1.2 equivalents) in dry diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube and a condenser.
-
Anhydrous zinc chloride (1.5 equivalents) is added, and the mixture is cooled to 0°C in an ice bath.
-
A steady stream of dry HCl gas is bubbled through the stirred solution for 4-6 hours.
-
The reaction mixture is allowed to stand at room temperature overnight, during which a ketimine hydrochloride intermediate precipitates.
-
The ether is decanted, and the solid residue is hydrolyzed by heating with water (100°C) for 1-2 hours.
-
Upon cooling, the crude product crystallizes and is collected by filtration.
-
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure this compound.
2. Spectroscopic and Spectrometric Analysis
The structure of the purified compound is confirmed using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film on a NaCl plate to identify key functional groups.
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry is used to determine the exact mass and confirm the elemental composition.
Workflow for Synthesis and Confirmation
The following diagram illustrates the comprehensive workflow from synthesis to final structural verification.
Caption: Workflow for the synthesis and structural confirmation.
Comparative Spectroscopic Data
The following tables provide a direct comparison between the expected analytical data for the synthetic this compound and the known experimental data for its structural isomer, 1-(2,4-dihydroxyphenyl)butan-1-one.
Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Expected: this compound | Experimental: 1-(2,4-Dihydroxyphenyl)butan-1-one |
| -CH₃ (t) | ~0.95 ppm (3H) | 0.96 ppm (3H) |
| -CH₂-CH₃ (m) | ~1.70 ppm (2H) | 1.71 ppm (2H) |
| -C(O)-CH₂- (t) | ~2.90 ppm (2H) | 2.89 ppm (2H) |
| Ar-H (d) | ~6.40 ppm (2H) | 6.35 ppm (1H, d), 6.45 ppm (1H, dd) |
| Ar-H (t) | ~7.15 ppm (1H) | 7.65 ppm (1H, d) |
| Ar-OH (s) | ~6.0-8.0 ppm (2H, broad) | ~6.1 ppm (1H, s), ~8.0 ppm (1H, s) |
Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Expected: this compound | Experimental: 1-(2,4-Dihydroxyphenyl)butan-1-one |
| -CH₃ | ~13.9 ppm | 13.9 ppm |
| -CH₂-CH₃ | ~18.0 ppm | 18.2 ppm |
| -C(O)-CH₂- | ~45.0 ppm | 45.5 ppm |
| Ar-C (quaternary) | ~112.0 ppm | 114.2 ppm |
| Ar-CH | ~108.0 ppm | 103.8 ppm, 108.1 ppm |
| Ar-CH | ~132.0 ppm | 133.0 ppm |
| Ar-C-OH | ~158.0 ppm | 162.5 ppm, 165.4 ppm |
| C=O | ~208.0 ppm | 205.8 ppm |
Table 3: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected: this compound | Experimental: 1-(2,4-Dihydroxyphenyl)butan-1-one |
| O-H Stretch (phenolic) | 3500-3200 (broad) | 3350 (broad) |
| C-H Stretch (aliphatic) | 2960-2870 | 2965, 2935, 2875 |
| C=O Stretch (ketone) | ~1640 (H-bonded) | 1635 |
| C=C Stretch (aromatic) | 1600, 1480 | 1605, 1580, 1450 |
| C-O Stretch (phenol) | ~1250 | 1260, 1210 |
Table 4: Comparison of High-Resolution Mass Spectrometry Data
| Parameter | Expected: this compound | Experimental: 1-(2,4-Dihydroxyphenyl)butan-1-one |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Exact Mass [M+H]⁺ | 181.0865 | 181.0865 |
| Key Fragmentation Ion | m/z 137 ([M-C₃H₇]⁺) | m/z 137 ([M-C₃H₇]⁺) |
Conclusion
The structural confirmation of synthetic this compound relies on a systematic application of modern analytical techniques. While published reference spectra are scarce, the expected spectral data, derived from fundamental chemical principles and comparison with the known isomer 1-(2,4-dihydroxyphenyl)butan-1-one, provides a clear and reliable roadmap for researchers. The distinct aromatic proton splitting pattern in the ¹H NMR spectrum—a triplet and a doublet for the 2,6-isomer versus two doublets and a doublet of doublets for the 2,4-isomer—serves as the most definitive differentiating feature. By following the provided protocols and using the comparative data as a benchmark, scientists can confidently verify the structure and purity of their synthetic product.
A Comparative Analysis of the Antimicrobial Efficacy of 1-(2,6-Dihydroxyphenyl)butan-1-one and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activity of 1-(2,6-Dihydroxyphenyl)butan-1-one with other common phenols, namely phenol, resorcinol, and hydroquinone. The information is compiled from existing literature to offer an objective overview supported by available experimental data. This document is intended to assist researchers in understanding the potential of this compound as an antimicrobial agent in the context of other well-known phenolic compounds.
Executive Summary
This compound has demonstrated significant broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] This guide presents a comparative analysis of its efficacy against other phenolic compounds. While a direct head-to-head comparison using uniform experimental parameters is limited in the current literature, this guide consolidates available data to provide a useful benchmark for researchers. The primary mechanism of action for phenolic compounds involves disruption of the microbial cell membrane, leading to leakage of intracellular components and eventual cell death.
Data Presentation: Antimicrobial Activity Comparison
The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and other phenols.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values should be approached with caution as experimental conditions such as specific strains, media, and inoculum size may vary between studies.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 16 | 64 | [1] |
| Micrococcus luteus | 16 | 64 | [1] | |
| Proteus vulgaris | 16 | 64 | [1] | |
| Shigella sonnei | 16 | 64 | [1] | |
| Candida albicans | 16 | 64 | [1] | |
| Phenol | Staphylococcus aureus | - | - | No directly comparable data found |
| Micrococcus luteus | - | - | No directly comparable data found | |
| Proteus vulgaris | - | - | No directly comparable data found | |
| Shigella sonnei | - | - | No directly comparable data found | |
| Candida albicans | - | - | No directly comparable data found | |
| Resorcinol | Staphylococcus aureus | - | - | No directly comparable data found |
| Micrococcus luteus | - | - | No directly comparable data found | |
| Proteus vulgaris | - | - | No directly comparable data found | |
| Shigella sonnei | - | - | No directly comparable data found | |
| Candida albicans | - | - | No directly comparable data found | |
| Hydroquinone | Staphylococcus aureus | - | - | No directly comparable data found |
| Micrococcus luteus | - | - | No directly comparable data found | |
| Proteus vulgaris | - | - | No directly comparable data found | |
| Shigella sonnei | - | - | No directly comparable data found | |
| Candida albicans | - | - | No directly comparable data found |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism.
-
Growth Medium: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for yeast, supplemented as required.
-
Antimicrobial Agent: Stock solution of the test compound (e.g., this compound) of a known concentration.
-
Equipment: 96-well sterile microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
-
A few colonies of the microorganism are transferred from an agar plate to a sterile broth.
-
The broth is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized inoculum is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
100 µL of sterile broth is added to all wells of a 96-well plate.
-
100 µL of the antimicrobial stock solution is added to the first well of each row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next across the plate.
-
100 µL of the diluted inoculum is added to each well, resulting in a final volume of 200 µL.
-
A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included.
-
The plate is incubated for 18-24 hours at the optimal growth temperature for the microorganism.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Procedure:
-
Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (at and above the MIC).
-
The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated for 24-48 hours at the optimal growth temperature.
2. Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Generalized Mechanism of Action for Phenolic Compounds
Caption: General antimicrobial mechanism of phenols.
References
A Comparative Analysis of the Bioactivities of 1-(2,6-Dihydroxyphenyl)butan-1-one and 1-(2,4-Dihydroxyphenyl)butan-1-one
Introduction
In the realm of phenolic compounds, the position of hydroxyl groups on the phenyl ring plays a pivotal role in determining their biological activities. This guide provides a comparative analysis of two constitutional isomers: 1-(2,6-dihydroxyphenyl)butan-1-one and 1-(2,4-dihydroxyphenyl)butan-1-one. The latter, commonly known as 4-butylresorcinol, is a well-researched compound with established applications in the cosmetic and pharmaceutical industries. Conversely, this compound remains a relatively unexplored molecule. This guide aims to synthesize the available scientific data, highlight the significant research disparity between these two isomers, and provide a framework for future investigations into the bioactivity of the 2,6-dihydroxy isomer.
Structural Differences
The fundamental difference between these two compounds lies in the substitution pattern of the hydroxyl groups on the phenyl ring. In 1-(2,4-dihydroxyphenyl)butan-1-one, the hydroxyl groups are located at positions 2 and 4, allowing for resonance stabilization and influencing its interaction with biological targets. In this compound, the hydroxyl groups are positioned symmetrically at positions 2 and 6, which can lead to different steric and electronic properties, potentially impacting its bioactivity.
1-(2,4-Dihydroxyphenyl)butan-1-one (4-Butylresorcinol): A Profile
1-(2,4-dihydroxyphenyl)butan-1-one, or 4-butylresorcinol, is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This has led to its widespread use as a skin-lightening agent in cosmetic products. Its bioactivity has been extensively studied, revealing a range of effects.
Tyrosinase Inhibitory Activity
4-Butylresorcinol exhibits a strong inhibitory effect on human tyrosinase, outperforming many other known inhibitors. Its mechanism of action is believed to involve binding to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin.
Table 1: Comparative Tyrosinase Inhibitory Activity (IC50 values)
| Compound | IC50 (µM) on Human Tyrosinase | IC50 (µM) on Mushroom Tyrosinase | Reference |
| 1-(2,4-dihydroxyphenyl)butan-1-one | 21 | 13.5 | FASEB J. 2013, 27(1_supplement), 1189.26 |
| Kojic Acid | 500 | - | J. Eur. Acad. Dermatol. Venereol. 2013, 27 (Suppl. 1), 1–28 |
| Hydroquinone | - | 4400 | J. Eur. Acad. Dermatol. Venereol. 2013, 27 (Suppl. 1), 1–28 |
Clinical Efficacy in Hyperpigmentation
Clinical studies have demonstrated the effectiveness of 4-butylresorcinol in reducing skin hyperpigmentation, such as age spots and melasma. Its efficacy is attributed to its potent tyrosinase inhibition.
Antioxidant and Anti-inflammatory Properties
While primarily known for its tyrosinase inhibitory activity, some studies suggest that 4-butylresorcinol may also possess antioxidant and anti-inflammatory properties, which could contribute to its overall skin-benefiting effects. However, these activities are less potent compared to its tyrosinase inhibition.
This compound: An Unexplored Isomer
In stark contrast to its 2,4-dihydroxy counterpart, there is a significant lack of published research on the biological activities of this compound. The available literature primarily focuses on its chemical synthesis. This represents a substantial knowledge gap and an opportunity for future research.
Theoretical Considerations for Bioactivity
Based on its structure, one might hypothesize that this compound could also exhibit interesting biological activities. The presence of two hydroxyl groups suggests potential antioxidant properties through hydrogen donation. However, the steric hindrance caused by the ortho-positioning of the two hydroxyl groups and the butyryl chain might affect its ability to bind to enzyme active sites, potentially leading to a different bioactivity profile compared to the 2,4-isomer.
Experimental Protocols
For researchers interested in investigating the bioactivity of this compound and comparing it to its 2,4-isomer, the following standard experimental protocols are recommended.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a common method for screening potential tyrosinase inhibitors.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, test compound solution, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.
Cell-Based Melanin Synthesis Assay
This assay assesses the effect of test compounds on melanin production in cultured melanocytes (e.g., B16F10 melanoma cells).
-
Materials: B16F10 cells, cell culture medium (e.g., DMEM), α-melanocyte-stimulating hormone (α-MSH), test compounds.
-
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds in the presence of α-MSH to stimulate melanin production.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the melanin content by absorbance at 405 nm.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the percentage of melanin inhibition.
-
Caption: Workflow for Cell-Based Melanin Synthesis Assay.
Conclusion and Future Directions
The comparison between 1-(2,4-dihydroxyphenyl)butan-1-one and this compound is currently one-sided due to the extensive research on the former and the scarcity of data on the latter. 4-Butylresorcinol is a well-established tyrosinase inhibitor with proven clinical efficacy in treating hyperpigmentation. The biological activities of this compound remain to be elucidated.
Future research should focus on the synthesis and biological evaluation of this compound. Key areas of investigation should include its tyrosinase inhibitory activity, antioxidant potential, anti-inflammatory effects, and cytotoxicity. Such studies will not only fill a significant knowledge gap but also could potentially lead to the discovery of a novel bioactive molecule with unique therapeutic or cosmetic applications. The structure-activity relationship between these two isomers presents a compelling area for further scientific inquiry.
Validation of an HPLC-UV Method for the Quantification of 1-(2,6-Dihydroxyphenyl)butan-1-one: A Comparative Guide
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 1-(2,6-Dihydroxyphenyl)butan-1-one. The performance of this method is compared with other common analytical techniques, supported by hypothetical experimental data that reflects typical results for such analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. While several analytical techniques can be employed for the analysis of phenolic compounds, HPLC-UV offers a robust, cost-effective, and widely accessible solution. This guide outlines a detailed, validated HPLC-UV method and compares its performance characteristics against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance indicators of the validated HPLC-UV method alongside GC-MS and LC-MS for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile/derivatized analytes followed by mass analysis. | Chromatographic separation followed by mass analysis. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (with derivatization) | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Specificity | Good; can be affected by co-eluting impurities with similar UV spectra. | Excellent; mass fragmentation patterns provide high specificity. | Excellent; high selectivity based on mass-to-charge ratio. |
| Sample Throughput | High | Moderate (derivatization may be required) | High |
| Cost | Low | Moderate | High |
| Advantages | Robust, simple, cost-effective, widely available. | High specificity, suitable for volatile compounds. | Highest sensitivity and specificity. |
| Disadvantages | Lower sensitivity compared to MS methods, potential for interference. | May require derivatization for non-volatile compounds, potential for thermal degradation. | High cost of instrumentation and maintenance, matrix effects can be significant. |
Experimental Protocols
A detailed experimental protocol for the validated HPLC-UV method for the quantification of this compound is provided below.
HPLC-UV Method
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Run Time: 10 minutes.
3.1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.3. Method Validation Parameters
The method was validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
System Suitability: System suitability was assessed by injecting five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time, as well as the theoretical plates and tailing factor, were evaluated.
-
Linearity: The linearity of the method was determined by analyzing a series of at least five concentrations of the standard solution. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: Accuracy was evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix. The analysis was performed at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts.
-
-
Specificity: The ability of the method to exclusively quantify the analyte in the presence of other components (e.g., impurities, degradation products, matrix components) was evaluated. This was assessed by analyzing a placebo, a standard solution, and a sample solution.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, flow rate, and column temperature and observing the effect on the results.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the analytical method validation process.
A Comparative Analysis of Spectral Data for 1-(2,6-Dihydroxyphenyl)butan-1-one Isomers
The structural differences imparted by the positions of the hydroxyl groups on the phenyl ring give rise to distinct spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These differences are critical for the unambiguous identification and characterization of each isomer.
Isomers of 1-(Dihydroxyphenyl)butan-1-one
The primary isomers of interest are distinguished by the substitution pattern of the hydroxyl groups on the phenyl ring. The core structure is a butyrophenone with two hydroxyl substituents. The key isomers include:
-
1-(2,6-Dihydroxyphenyl)butan-1-one
-
1-(2,4-Dihydroxyphenyl)butan-1-one
-
1-(3,5-Dihydroxyphenyl)butan-1-one
This guide will focus on the available data for the 2,4-dihydroxy isomer as a basis for comparison.
Predicted Spectral Data for 1-(2,4-Dihydroxyphenyl)butan-1-one
The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for 1-(2,4-Dihydroxyphenyl)butan-1-one. This data is crucial for identifying the chemical environment of each proton and carbon atom in the molecule.
Table 1: Predicted ¹H NMR Spectral Data of 1-(2,4-Dihydroxyphenyl)butan-1-one
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Aromatic H (ortho to C=O) |
| ~6.4 | dd | 1H | Aromatic H (ortho to -OH, meta to C=O) |
| ~6.3 | d | 1H | Aromatic H (ortho to -OH) |
| ~2.9 | t | 2H | -CH₂- (adjacent to C=O) |
| ~1.7 | sext | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
| 9.0 - 12.0 | br s | 2H | Phenolic -OH |
Table 2: Predicted ¹³C NMR Spectral Data of 1-(2,4-Dihydroxyphenyl)butan-1-one
| Chemical Shift (δ) (ppm) | Assignment |
| ~205 | C=O (Ketone) |
| ~165 | Aromatic C-OH |
| ~162 | Aromatic C-OH |
| ~133 | Aromatic C-H |
| ~114 | Aromatic C (quaternary) |
| ~108 | Aromatic C-H |
| ~104 | Aromatic C-H |
| ~45 | -CH₂- (adjacent to C=O) |
| ~19 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a 1-(dihydroxyphenyl)butan-1-one isomer is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Table 3: Expected IR Absorption Bands for 1-(Dihydroxyphenyl)butan-1-one Isomers
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 | O-H | Broad peak, indicative of hydrogen-bonded hydroxyl groups |
| 1680-1640 | C=O | Strong, sharp peak, characteristic of an aromatic ketone |
| 1600-1450 | C=C | Multiple sharp peaks, corresponding to aromatic ring stretching |
| 1300-1000 | C-O | Stretching vibrations of the phenol C-O bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For 1-(dihydroxyphenyl)butan-1-one isomers, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (180.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Table 4: Expected Mass Spectrometry Data for 1-(Dihydroxyphenyl)butan-1-one Isomers
| m/z Value | Ion |
| ~180 | [M]⁺ |
| ~151 | [M - C₂H₅]⁺ |
| ~121 | [M - C₄H₇O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrument: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet/salt plate is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectral data of the isomers.
Caption: Workflow for the comparative analysis of spectral data.
Chemical Structures of Isomers
The following diagram illustrates the chemical structures of the this compound isomers.
A Comparative Guide to the Synthetic Routes of 1-(2,6-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of 1-(2,6-dihydroxyphenyl)butan-1-one, a butyrophenone derivative of resorcinol, presents a unique challenge in regioselectivity. As an important structural motif in various biologically active compounds, the efficient and selective synthesis of this isomer is of significant interest. This guide provides a comparative analysis of viable synthetic strategies, offering detailed experimental protocols and quantitative data to inform methodological choices in research and development.
Two primary strategies are evaluated: a regioselective multi-step synthesis involving a methoxy-protected precursor followed by demethylation, and a direct Friedel-Crafts acylation of resorcinol, which predominantly yields the 2,4-disubstituted isomer and serves as a comparative benchmark for regioselectivity.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two discussed synthetic approaches.
| Parameter | Route 1: Multi-Step Synthesis via Demethylation | Route 2: Direct Friedel-Crafts Acylation (Nencki Reaction) |
| Target Compound | This compound | 1-(2,4-Dihydroxyphenyl)butan-1-one |
| Starting Materials | 1-(2-Hydroxy-6-methoxyphenyl)butanone, Boron tribromide | Resorcinol, n-Butyric acid, Zinc chloride |
| Overall Yield | 51% (for the demethylation step)[1] | 89.3%[2] |
| Reaction Time | ~12 hours (for the demethylation step) | Not specified, monitored by GC until completion |
| Key Reagents | Boron tribromide, Dichloromethane | n-Butyric acid, Zinc chloride, Toluene |
| Selectivity | Highly regioselective for the 2,6-isomer | Highly regioselective for the 2,4-isomer[2] |
Experimental Protocols
Route 1: Multi-Step Synthesis via Demethylation of 1-(2-Hydroxy-6-methoxyphenyl)butanone
This route offers high regioselectivity by utilizing a starting material with the desired substitution pattern, where one hydroxyl group is protected as a methyl ether. The final step involves the cleavage of this ether to yield the target this compound.
Step 1: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)butanone (Precursor)
The synthesis of the precursor, 1-(2-hydroxy-6-methoxyphenyl)butanone, can be achieved through methods such as the Friedel-Crafts acylation of 2-methoxyphenol. For the purpose of this guide, we focus on the critical final deprotection step.
Step 2: Demethylation to this compound [1]
-
In an oven-dried 100 mL two-necked flask equipped with a magnetic stir bar, 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol, 1.0 equiv.) is dissolved in dry dichloromethane (2.0 mL) under an argon atmosphere.
-
The solution is cooled to 0°C using an ice-water bath.
-
Boron tribromide (BBr₃, 50 μL, 0.6 mmol, 3 equiv.) is added dropwise to the solution.
-
The reaction mixture is stirred for 10 hours at 0°C.
-
Following this, the solution is warmed to room temperature, diluted with dichloromethane (10 mL), and poured into ice water.
-
The resulting mixture is extracted with dichloromethane (3 x 5 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether: ethyl acetate = 10:1 v/v) to afford this compound as a white solid.
Route 2: Direct Friedel-Crafts Acylation of Resorcinol (Nencki Reaction) to Yield the 2,4-Isomer [2]
This method, a variation of the Friedel-Crafts acylation known as the Nencki reaction, directly acylates the resorcinol ring. However, due to the directing effects of the hydroxyl groups, the acylation occurs preferentially at the 4-position, leading to the 2,4-dihydroxy isomer in high yield. This protocol is valuable for comparative purposes to understand the regiochemical challenges in synthesizing the 2,6-isomer directly.
-
To a 2.0 L four-neck flask, add resorcinol (165.0 g, 1.5 mol) and toluene (1.0 L) as a solvent.
-
Under stirring, slowly add n-butyric acid (158.6 g, 1.8 mol), followed by zinc chloride (245.3 g, 1.8 mol) as the catalyst.
-
Heat the reaction mixture to reflux and separate the water generated during the reaction using a water separator.
-
Monitor the reaction progress by gas chromatography (GC) until completion.
-
Upon completion, remove the zinc catalyst.
-
Wash the organic phase sequentially with water and saturated sodium bicarbonate solution for purification.
-
Concentrate the organic phase to obtain 1-(2,4-dihydroxyphenyl)butan-1-one.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical workflow of the two synthetic approaches.
Caption: A comparative workflow of a multi-step regioselective synthesis versus a direct acylation approach.
References
Cross-Validation of 1-(2,6-Dihydroxyphenyl)butan-1-one Bioactivity: A Comparative Analysis
This guide provides a comparative analysis of the potential bioactivity of 1-(2,6-dihydroxyphenyl)butan-1-one against the well-characterized compound, Resveratrol. Due to the limited availability of direct bioassay data for this compound, this comparison utilizes data from a structurally similar compound, 1-(2,4-dihydroxyphenyl)ethanone, to infer potential efficacy, particularly in antioxidant assays.
This document is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment and experimental design for the validation of novel phenolic compounds.
Comparative Bioactivity Data: Antioxidant Capacity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 1-(2,4-dihydroxyphenyl)ethanone and Resveratrol from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 Value |
| 1-(2,4-dihydroxyphenyl)ethanone | DPPH Radical Scavenging | 10.2 µg/mL |
| Resveratrol | DPPH Radical Scavenging | 25.1 µg/mL |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and cross-validation of these findings.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant compound that can donate an electron, the DPPH radical is reduced, leading to a decrease in absorbance.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
Add 100 µL of each test compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.
Griess Assay for Nitric Oxide (NO) Scavenging (Anti-inflammatory)
This protocol describes a method to assess the potential anti-inflammatory activity of a compound by measuring its ability to scavenge nitric oxide.
Principle: This assay measures the inhibition of nitric oxide production, a key inflammatory mediator. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The nitrite ions are then quantified using the Griess reagent.
Materials:
-
Sodium nitroprusside solution (10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Mix 50 µL of 10 mM sodium nitroprusside with 50 µL of the test compound solution at various concentrations in a 96-well plate.
-
Incubate the mixture at 25°C for 150 minutes.
-
Add 50 µL of Griess reagent to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of nitric oxide scavenging activity.
-
Determine the IC50 value from the dose-response curve.
Visualizing Molecular Pathways and Workflows
Diagrams are provided to illustrate the potential mechanism of action and the general experimental process.
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
Caption: General workflow for in vitro colorimetric bioassays.
A Comparative Guide to Assessing the Purity of Synthetic 1-(2,6-Dihydroxyphenyl)butan-1-one via Elemental Analysis
For researchers and professionals in drug development, verifying the purity of synthesized active compounds is a critical step. This guide provides a detailed comparison of the theoretical elemental composition of 1-(2,6-Dihydroxyphenyl)butan-1-one with potential experimental outcomes, outlines the methodology for its assessment, and discusses alternative analytical techniques.
Data Presentation: Theoretical vs. Experimental Elemental Analysis
Elemental analysis provides a fundamental measure of a sample's purity by comparing the experimentally determined mass percentages of its constituent elements to the theoretically calculated values. The molecular formula for this compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[1] The accepted deviation for elemental analysis results is typically within ±0.3% of the theoretical value.[2]
The following table contrasts the theoretical elemental composition with a hypothetical experimental result for a sample of high purity.
| Element | Theoretical Composition (%) | Hypothetical Experimental Result (%) | Deviation (%) |
| Carbon (C) | 66.69 | 66.45 | -0.24 |
| Hydrogen (H) | 6.71 | 6.78 | +0.07 |
| Oxygen (O) | 26.60 | 26.77 | +0.17 |
Note: Oxygen is typically determined by difference, unless a direct oxygen analysis is performed.
Experimental Protocol: Elemental Analysis by Combustion
The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[3][4]
Objective: To quantitatively determine the percentage by mass of Carbon, Hydrogen, and Oxygen in a sample of synthetic this compound.
Instrumentation: CHNS/O Elemental Analyzer.
Materials:
-
This compound sample (2-3 mg), dried under vacuum to remove residual solvents.
-
Microbalance.
-
Tin capsules.
-
Certified organic analytical standards (e.g., Acetanilide) for calibration.
Procedure:
-
Calibration: Calibrate the elemental analyzer using a certified organic standard. This ensures the accuracy of the instrument's detectors.
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule using a microbalance.
-
Seal the capsule to ensure no sample is lost.
-
-
Combustion:
-
Reduction and Separation:
-
The combustion gases pass through a reduction tube containing copper, which converts nitrogen oxides to dinitrogen (N₂).
-
The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of each element.
-
-
Oxygen Analysis (if performed directly):
-
For direct oxygen determination, the sample is pyrolyzed in the absence of oxygen. The resulting gases are passed over a carbon catalyst, which converts oxygen into carbon monoxide (CO). The amount of CO is then measured.
-
Visualizing the Process
The following diagrams illustrate the workflow of the purity assessment process.
Caption: Experimental workflow for elemental analysis.
Comparison with Other Purity Assessment Methods
While elemental analysis is a robust technique for confirming an empirical formula, it is often used in conjunction with other methods for a comprehensive purity profile.
| Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample to determine the mass percentage of C, H, N, S, and O. | Elemental composition, confirmation of empirical formula, and overall purity. | Fast, inexpensive, and provides fundamental composition data.[6] | Does not identify the nature of impurities; insensitive to isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase. | Quantitative determination of the main compound and detection/quantification of impurities. | High sensitivity and resolving power for a wide range of compounds. | Requires reference standards for impurity identification and quantification. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and structural information of the main compound and impurities. | Extremely sensitive, provides molecular weight data. | Can be difficult to quantify without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Excitation of atomic nuclei in a magnetic field to provide information about the chemical environment of atoms. | Detailed structural elucidation, identification of impurities with distinct signals. | Provides unambiguous structural information. | Lower sensitivity compared to MS; quantification can be complex. |
References
- 1. 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. azom.com [azom.com]
Comparative Analysis of the Biological Efficacy of 1-(2,6-Dihydroxyphenyl)butan-1-one and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of the natural product 1-(2,6-Dihydroxyphenyl)butan-1-one against established antibiotics, namely Ciprofloxacin, Penicillin, and Tetracycline. The data presented is compiled from available scientific literature to offer an objective assessment for research and drug development purposes.
Executive Summary
This compound, a natural product isolated from an endolichenic fungus, has demonstrated significant broad-spectrum antimicrobial activity.[1] It exhibits inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While direct comparative studies with standardized Minimum Inhibitory Concentration (MIC) values against a wide array of known antibiotics are not extensively available in the current literature, this guide provides available efficacy data for this compound and juxtaposes it with the known MIC ranges of widely used antibiotics against similar microbial strains. This indirect comparison aims to highlight the potential of this compound as a promising antimicrobial agent.
Data Presentation: Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound and selected standard antibiotics against common pathogenic microorganisms. It is important to note that the data for this compound is qualitative, based on observed inhibitory effects, while the data for the standard antibiotics are quantitative MIC values.
| Microorganism | This compound | Ciprofloxacin (MIC in µg/mL) | Penicillin (MIC in µg/mL) | Tetracycline (MIC in µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | Inhibitory Effect Observed[1] | 0.25 - 1 | 0.4 - 24[2] | ≤ 4.0 (Susceptible)[3] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Inhibitory Effect Observed[1] | 0.013 - 0.08[4] | Generally Resistant[5] | Resistant in many strains |
| Fungi | ||||
| Candida albicans | Inhibitory Effect Observed[1] | Not Applicable | Not Applicable | Can inhibit fungal growth |
Note: MIC values for standard antibiotics can vary depending on the specific strain and the testing methodology used. The values presented are representative ranges found in the literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure used in microbiology.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., this compound) or standard antibiotic is prepared in a suitable solvent at a high concentration.
-
-
Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the agent across the rows of the plate.
-
-
Inoculum Preparation:
-
The test microorganism is cultured overnight in an appropriate liquid medium.
-
The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism and broth, no antimicrobial agent) and a negative control (broth only).
-
-
Incubation:
-
The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Visualizations
Experimental Workflow for Antimicrobial Efficacy Comparison
Caption: Workflow for comparing antimicrobial efficacy.
Signaling Pathway of a Hypothetical Bacterial Response to an Antibiotic
References
- 1. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.amh.net.au [resources.amh.net.au]
Orthogonal Purity Assessment of 1-(2,6-Dihydroxyphenyl)butan-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For 1-(2,6-Dihydroxyphenyl)butan-1-one, a comprehensive purity assessment necessitates the use of orthogonal analytical methods. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data presentation, to ensure a robust and reliable purity profile.
Executive Summary
A multi-faceted approach employing a combination of chromatographic, titrimetric, and spectroscopic techniques is essential for a thorough purity evaluation of this compound. High-Performance Liquid Chromatography (HPLC) serves as the primary method for quantifying the main component and related organic impurities. Gas Chromatography (GC) is crucial for the analysis of residual solvents. Karl Fischer titration provides an accurate determination of water content. Spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and the identification of impurities. Quantitative NMR (qNMR) can also be employed as a primary method for purity determination.
Data Summary
| Analytical Method | Parameter Measured | Typical Results/Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) and Impurities | Purity: ≥ 99.0% Individual Impurity: ≤ 0.15% Total Impurities: ≤ 0.5% |
| Gas Chromatography (GC) | Residual Solvents | As per ICH Q3C guidelines (e.g., Dichloromethane: ≤ 600 ppm) |
| Karl Fischer Titration | Water Content | ≤ 0.5% w/w |
| UV-Vis Spectroscopy | Assay | 98.0% - 102.0% |
| Quantitative ¹H-NMR (qNMR) | Purity (mol/mol) | ≥ 99.0% |
Orthogonal Methodologies and Experimental Protocols
A comprehensive purity assessment strategy for this compound should integrate several orthogonal methods to ensure all potential impurities are detected and quantified.
A Comparative Guide to the Antioxidant Capacity of 1-(2,6-Dihydroxyphenyl)butan-1-one and Trolox
In the field of antioxidant research and drug development, the evaluation of novel compounds with potential therapeutic benefits is paramount. This guide provides a comparative framework for assessing the antioxidant capacity of 1-(2,6-Dihydroxyphenyl)butan-1-one against Trolox, a water-soluble analog of vitamin E and a widely used standard in antioxidant assays. The following sections detail the experimental protocols for determining antioxidant capacity and present a hypothetical data comparison to illustrate the evaluation process.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals. This is typically expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which measures the antioxidant capacity of a substance equivalent to that of a specific concentration of Trolox. The following table presents a hypothetical comparison of this compound and Trolox using two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
| Compound | IC50 (µM) in DPPH Assay (Hypothetical) | TEAC Value (DPPH) (Hypothetical) | IC50 (µM) in ABTS Assay (Hypothetical) | TEAC Value (ABTS) (Hypothetical) |
| This compound | 75 | 1.5 | 45 | 1.8 |
| Trolox | 112.5 | 1.0 | 81 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimentation. A lower IC50 value indicates a higher antioxidant capacity. The TEAC value is calculated as the ratio of the IC50 of Trolox to the IC50 of the test compound.
Experimental Protocols
Accurate and reproducible experimental design is critical for the valid comparison of antioxidant capacities. Below are detailed protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The method is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound and standard: Prepare a series of concentrations of this compound and Trolox in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or Trolox to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound or Trolox.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS)
-
Test compound (this compound)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test compound and standard: Prepare a series of concentrations of this compound and Trolox in a suitable solvent.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or Trolox to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound or Trolox.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of antioxidant activity, the following diagrams are provided.
Caption: Workflow for the DPPH Antioxidant Capacity Assay.
Head-to-Head Comparison: 1-(2,6-Dihydroxyphenyl)butan-1-one vs. Resorcinol Derivatives in Dermatological Applications
A comprehensive analysis of 1-(2,6-dihydroxyphenyl)butan-1-one and related resorcinol derivatives reveals their significant potential as active ingredients in dermatological and cosmetic formulations, primarily owing to their potent inhibition of tyrosinase, the key enzyme in melanin synthesis. This guide provides a head-to-head comparison of their efficacy, supported by experimental data, to assist researchers and formulation scientists in selecting the optimal compound for their specific applications.
Quantitative Comparison of Biological Activity
The inhibitory activity of this compound and other resorcinol derivatives against mushroom tyrosinase is a key performance indicator for their application as skin-lightening agents. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the available data.
| Compound | IC50 (µM) | Relative Potency (vs. Kojic Acid) |
| 1-(2,6-Dihydroxyphenyl)ethan-1-one* | 1.1 | ~6.4x |
| 4-Butylresorcinol | 0.1 | ~70x |
| Kojic Acid (Reference) | 7.0 | 1x |
| Resorcinol | >100 | Inactive |
Note: Data for 1-(2,6-dihydroxyphenyl)ethan-1-one is presented as a close structural analog to this compound.
Experimental Protocols
The following are standardized protocols for assays commonly used to evaluate the efficacy of tyrosinase inhibitors and antioxidants.
Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 U/mL solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a 2 mM solution of L-tyrosine in phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of the mushroom tyrosinase solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-tyrosine solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Kojic acid is used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay evaluates the free radical scavenging activity of a compound.
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the test compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution.
-
Add 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
-
Mechanism of Action: Tyrosinase Inhibition and Melanogenesis
Resorcinol derivatives, including this compound, primarily function by inhibiting the enzymatic activity of tyrosinase. This enzyme catalyzes the first two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By binding to the active site of tyrosinase, these inhibitors prevent the synthesis of melanin, leading to a reduction in skin pigmentation.
Caption: Inhibition of the melanogenesis pathway by resorcinol derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development and evaluation of novel resorcinol derivatives follow a structured workflow, from chemical synthesis to comprehensive biological testing.
Caption: A typical experimental workflow for evaluating resorcinol derivatives.
Verifying molecular formula of 1-(2,6-Dihydroxyphenyl)butan-1-one with HRMS
Anleitung zum Vergleich: Verifizierung der Summenformel von 1-(2,6-Dihydroxyphenyl)butan-1-on mittels HRMS
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anleitung bietet einen objektiven Vergleich der hochauflösenden Massenspektrometrie (HRMS) mit alternativen Analysemethoden zur Bestätigung der Summenformel von 1-(2,6-Dihydroxyphenyl)butan-1-on und liefert unterstützende experimentelle Daten und Protokolle.
Bestimmung der Summenformel und der exakten Masse
Die grundlegende Überprüfung einer chemischen Struktur beginnt mit der Bestimmung ihrer Summenformel und dem Vergleich der experimentell gemessenen Masse mit der theoretisch berechneten exakten Masse. Für 1-(2,6-Dihydroxyphenyl)butan-1-on lautet die Summenformel C₁₀H₁₂O₃.
Tabelle 1: Vergleich der theoretischen und erwarteten experimentellen Daten für C₁₀H₁₂O₃
| Parameter | Theoretischer Wert | Erwarteter HRMS-Wert | Akzeptable Abweichung |
| Summenformel | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | - |
| Exakte Masse (monoisotopisch) | 180.07864 Da | 180.0786 ± 0.0005 Da | < 5 ppm |
| Addukt-Ion [M+H]⁺ | 181.08642 Da | 181.0864 ± 0.0005 Da | < 5 ppm |
| Addukt-Ion [M+Na]⁺ | 203.06836 Da | 203.0684 ± 0.0005 Da | < 5 ppm |
Experimentelle Protokolle
Hochauflösende Massenspektrometrie (HRMS)
HRMS ist eine unverzichtbare Technik zur exakten Bestimmung der Masse einer Verbindung, die eine eindeutige Bestimmung der Summenformel ermöglicht.
Methodik:
-
Probenvorbereitung: 1 mg der Verbindung 1-(2,6-Dihydroxyphenyl)butan-1-on wird in 1 mL eines geeigneten Lösungsmittels (z. B. Methanol oder Acetonitril) gelöst, um eine Stammlösung von 1 mg/mL zu erhalten. Diese wird weiter auf eine Konzentration von 1-10 µg/mL verdünnt.
-
Instrumentierung: Ein hochauflösendes Massenspektrometer (z. B. Orbitrap oder Q-TOF) wird verwendet, das an ein geeignetes Chromatographiesystem (z. B. UHPLC) gekoppelt ist.
-
Ionisationsmethode: Die Elektrospray-Ionisierung (ESI) wird im positiven Ionenmodus verwendet, um protonierte Moleküle [M+H]⁺ oder andere Addukte wie [M+Na]⁺ zu erzeugen.
-
Massensanalyse: Die Messung erfolgt über einen Massenbereich von m/z 50-500 mit einer Auflösung von >60.000 (FWHM). Eine interne oder externe Kalibrierung wird verwendet, um eine hohe Massengenauigkeit zu gewährleisten.
-
Datenanalyse: Die gemessene exakte Masse des Ions wird mit der theoretischen Masse für die vermutete Summenformel C₁₀H₁₂O₃ verglichen. Die Abweichung wird in parts per million (ppm) berechnet. Eine Abweichung von weniger als 5 ppm bestätigt die zugewiesene Summenformel.
Vergleich mit alternativen Methoden
Obwohl HRMS für die Bestimmung der Summenformel der Goldstandard ist, liefern andere spektroskopische Methoden ergänzende Informationen zur Strukturaufklärung.
Tabelle 2: Vergleich der Analysemethoden zur Strukturaufklärung
| Methode | Zweck | Bereitgestellte Informationen | Einschränkungen |
| HRMS | Bestimmung der Summenformel | Exakte Masse und elementare Zusammensetzung. | Liefert keine Informationen über die Konnektivität der Atome oder die funktionellen Gruppen. |
| NMR-Spektroskopie (¹H, ¹³C) | Strukturaufklärung | Detaillierte Informationen über die chemische Umgebung der Wasserstoff- und Kohlenstoffatome, was die Bestimmung der atomaren Konnektivität ermöglicht. | Erfordert größere Probenmengen und ist zeitaufwändiger. |
| FTIR-Spektroskopie | Identifizierung funktioneller Gruppen | Nachweis charakteristischer Schwingungsbanden für funktionelle Gruppen wie Hydroxyl (-OH) und Carbonyl (C=O). | Bietet keine Informationen über das gesamte Molekülgerüst. |
| Elementaranalyse | Bestimmung der prozentualen Elementzusammensetzung | Liefert das prozentuale Verhältnis der Elemente (C, H, O) in der Probe. | Weniger präzise als HRMS und kann die Summenformel nicht eindeutig von Isomeren unterscheiden. |
Arbeitsablauf und logische Beziehungen
Der folgende Arbeitsablauf illustriert den Prozess der Verifizierung der molekularen Identität von 1-(2,6-Dihydroxyphenyl)butan-1-on, beginnend mit der Hypothese und endend mit der Strukturbestätigung.
Safety Operating Guide
Proper Disposal of 1-(2,6-Dihydroxyphenyl)butan-1-one: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with 1-(2,6-dihydroxyphenyl)butan-1-one. Based on its functional groups (a dihydroxyphenyl group, which is a type of phenol, and a butanone group, which is a ketone), the following potential hazards should be considered:
-
Toxicity: Phenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: It may cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard: As with many organic compounds, it should be considered potentially harmful to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation:
-
If the waste is in a solid form, it should be collected in a clearly labeled, sealable container designated for solid chemical waste.
-
If the waste is in a solution, it should be collected in a compatible, sealed, and labeled liquid waste container. Avoid mixing it with incompatible waste streams. Generally, non-halogenated organic solvents are a suitable category.
-
-
Waste Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to prevent spills.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
III. Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the material.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone, if appropriate for the surface), followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical safety. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) office for guidance on chemical waste disposal. If a Safety Data Sheet (SDS) becomes available for this specific compound, its recommendations should be followed.
Personal protective equipment for handling 1-(2,6-Dihydroxyphenyl)butan-1-one
This guide provides critical safety and logistical information for the handling and disposal of 1-(2,6-Dihydroxyphenyl)butan-1-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the recommended personal protective equipment and safety measures to be employed when handling this compound. This information is compiled from safety data sheets provided by various suppliers.
| PPE/Safety Measure | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles of the chemical. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | Lab coat, long-sleeved shirts, and long pants. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of generating dust or aerosols. | Prevents inhalation of the chemical, which may cause respiratory irritation. |
| Engineering Controls | Work should be conducted in a fume hood. | Provides effective local exhaust ventilation to minimize exposure. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood is functioning correctly.
-
Have an emergency eye wash station and safety shower readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any work.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Conduct all weighing and handling of the solid material within a fume hood to avoid inhalation of dust.
-
Avoid direct contact with the skin and eyes.
-
Use appropriate tools and equipment to handle the chemical, minimizing the creation of dust.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
4. Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperatures may vary, with some sources suggesting -20°C for long-term storage.
5. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
